Lanabecestat
Description
Structure
2D Structure
3D Structure
Properties
InChI |
InChI=1S/C26H28N4O/c1-4-5-18-12-21(16-28-15-18)19-6-7-20-14-25(10-8-22(31-3)9-11-25)26(23(20)13-19)29-17(2)24(27)30-26/h6-7,12-13,15-16,22H,8-11,14H2,1-3H3,(H2,27,30)/t22?,25?,26-/m0/s1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDNQONLGXOZRG-BOPKNSRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1=CC(=CN=C1)C2=CC3=C(CC4(C35N=C(C(=N5)N)C)CCC(CC4)OC)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CC1=CC(=CN=C1)C2=CC3=C(CC4([C@]35N=C(C(=N5)N)C)CCC(CC4)OC)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1383982-64-6 | |
| Record name | Lanabecestat [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1383982646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lanabecestat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14814 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LANABECESTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8SPJ492VF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Lanabecestat (AZD3293): A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the mechanism of action of Lanabecestat (AZD3293), a potent, orally active, and brain-permeable inhibitor of the β-site amyloid precursor protein-cleaving enzyme 1 (BACE1). Developed for the treatment of Alzheimer's disease, this compound targets a critical step in the amyloidogenic pathway, aiming to reduce the production of amyloid-beta (Aβ) peptides, the primary component of amyloid plaques in the brain.[1][2][3][4] Although clinical trials were ultimately discontinued due to a lack of efficacy in slowing cognitive decline, the study of this compound has provided valuable insights into the complexities of Alzheimer's disease pathology and the challenges of targeting the amyloid cascade.[1]
Core Mechanism: Inhibition of BACE1
This compound functions as a direct inhibitor of BACE1, an aspartyl protease that initiates the amyloidogenic processing of the amyloid precursor protein (APP).[1][4] By binding to the active site of BACE1, this compound prevents the cleavage of APP at the β-secretase site. This action effectively reduces the generation of the C-terminal fragment of APP (C99), which is the immediate substrate for γ-secretase.[1] Consequently, the production of both Aβ40 and Aβ42 peptides is significantly decreased.[2][3][4]
Signaling Pathway of Amyloid-β Production and BACE1 Inhibition
The following diagram illustrates the canonical amyloidogenic pathway and the point of intervention for this compound.
Quantitative Data
The potency and effects of this compound have been quantified in numerous preclinical and clinical studies. The following tables summarize key quantitative data.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Species/System | Notes |
| BACE1 Ki | 0.4 nM | Human | Inhibitory constant. |
| BACE1 IC50 | 0.6 nM | Human | In vitro 50% inhibitory concentration.[5] |
| BACE2 Binding | 0.9 nM | Human | In vitro radioligand binding assay.[6] |
| Cellular IC50 (Aβ40) | 80 pM | SH-SY5Y cells (over-expressing AβPP) | Potency in a cellular model.[2] |
| Cellular IC50 (Aβ40) | 610 pM | Primary mouse neurons | Potency in a primary cell culture model.[2] |
| Cellular IC50 (Aβ40) | 310 pM | Primary guinea pig neurons | Potency in a primary cell culture model.[2] |
| P-glycoprotein (P-gp) IC50 | 10 µmol/L | In vitro | Indicates potential for P-gp inhibition.[7] |
Table 2: Pharmacodynamic Effects of this compound in Clinical Trials
| Biomarker | Dose | Percent Reduction | Population | Study |
| Plasma Aβ40 & Aβ42 | 5-750 mg (single dose) | >70% | Healthy Subjects | Phase 1 |
| CSF Aβ42 | 15 mg | 63% | Healthy Japanese Subjects | Phase 1[8] |
| CSF Aβ42 | 50 mg | 79% | Healthy Japanese Subjects | Phase 1[8] |
| CSF Aβ40 | 20 mg | 58.0% | Early Alzheimer's Disease | AMARANTH & DAYBREAK-ALZ[6] |
| CSF Aβ40 | 50 mg | 73.3% | Early Alzheimer's Disease | AMARANTH & DAYBREAK-ALZ[6] |
| CSF Aβ42 | 20 mg | 51.3% | Early Alzheimer's Disease | AMARANTH & DAYBREAK-ALZ[6] |
| CSF Aβ42 | 50 mg | 65.5% | Early Alzheimer's Disease | AMARANTH & DAYBREAK-ALZ[6] |
| Blood Aβ40 & Aβ42 | 20 mg & 50 mg | 70-80% | Early Alzheimer's Disease | AMARANTH & DAYBREAK-ALZ[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are summaries of the key experimental protocols used to characterize the mechanism of action of this compound.
BACE1 Enzymatic Inhibition Assay (FRET-based)
A common method to determine the in vitro potency of BACE1 inhibitors is a Fluorescence Resonance Energy Transfer (FRET) assay.
-
Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. In the intact peptide, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by BACE1, the fluorophore and quencher are separated, leading to an increase in fluorescence that is proportional to enzyme activity.
-
General Protocol:
-
Recombinant human BACE1 enzyme is pre-incubated with varying concentrations of this compound in an appropriate assay buffer (e.g., sodium acetate buffer, pH 4.5).
-
The FRET peptide substrate is added to initiate the enzymatic reaction.
-
The reaction is incubated at a controlled temperature (e.g., 25°C or 37°C) for a specific duration.
-
Fluorescence is measured at appropriate excitation and emission wavelengths using a microplate reader.
-
The concentration of this compound that inhibits 50% of BACE1 activity (IC50) is calculated from the dose-response curve.
-
Cell-Based Amyloid-β Production Assay
These assays assess the ability of a compound to inhibit Aβ production in a cellular context.
-
Cell Lines: Human neuroblastoma SH-SY5Y cells stably overexpressing human APP (SH-SY5Y-APP695) or primary cortical neurons from mice or guinea pigs are commonly used.[2]
-
General Protocol:
-
Cells are cultured to a specific confluency in multi-well plates.
-
The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.
-
Cells are incubated for a defined period (e.g., 24-48 hours) to allow for APP processing and Aβ secretion into the medium.
-
The conditioned medium is collected, and the concentrations of Aβ40 and Aβ42 are quantified.
-
-
Quantification of Aβ Peptides:
-
ELISA (Enzyme-Linked Immunosorbent Assay): A standard method involving capture and detection antibodies specific for Aβ40 or Aβ42.
-
Meso Scale Discovery (MSD): An electrochemiluminescence-based detection method offering high sensitivity and a wide dynamic range.
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): A bead-based immunoassay that does not require wash steps, making it suitable for high-throughput screening.
-
In Vivo Animal Studies
Animal models are used to evaluate the pharmacokinetics and pharmacodynamics of BACE1 inhibitors in a living system.
-
Animal Models: Mice (e.g., C57BL/6), guinea pigs, and dogs have been used to study the effects of this compound.[2][3] For efficacy studies in the context of Alzheimer's disease, transgenic mouse models that overexpress human APP and develop amyloid plaques are often employed.[9][10]
-
General Protocol:
-
Animals are administered this compound orally at various doses.
-
At different time points after dosing, blood, cerebrospinal fluid (CSF), and brain tissue are collected.
-
This compound concentrations are measured in these matrices to determine its pharmacokinetic profile (absorption, distribution, metabolism, and excretion).
-
Aβ40 and Aβ42 levels in plasma, CSF, and brain homogenates are quantified using methods like ELISA or MSD to assess the pharmacodynamic effect of the drug.
-
Mandatory Visualizations
Experimental Workflow for BACE1 Inhibition Assay
The following diagram illustrates a typical workflow for determining the IC50 of a BACE1 inhibitor.
Logical Relationship of this compound's Pharmacological Effects
This diagram outlines the logical progression from target engagement to the intended therapeutic outcome.
References
- 1. alzforum.org [alzforum.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Development Review of the BACE1 Inhibitor this compound (AZD3293/LY3314814) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AZD3293: A Novel, Orally Active BACE1 Inhibitor with High Potency and Permeability and Markedly Slow Off-Rate Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accp1.onlinelibrary.wiley.com [accp1.onlinelibrary.wiley.com]
- 6. openinnovation.astrazeneca.com [openinnovation.astrazeneca.com]
- 7. researchgate.net [researchgate.net]
- 8. BACE1 Inhibitor this compound (AZD3293) in a Phase 1 Study of Healthy Japanese Subjects: Pharmacokinetics and Effects on Plasma and Cerebrospinal Fluid Aβ Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Animal models in the drug discovery pipeline for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Chemical Structure and Properties of Lanabecestat
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental data for Lanabecestat (also known as AZD3293 or LY3314814), a potent inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).
Chemical Structure of this compound
This compound is a complex small molecule with the chemical formula C₂₆H₂₈N₄O.[1] Its structure is characterized by a dispiro[cyclohexane-indene-imidazole] core.
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IUPAC Name: (1,4-trans,1'R)-4-methoxy-5''-methyl-6'-[5-(prop-1-yn-1-yl)pyridin-3-yl]-3'H-dispiro[cyclohexane-1,2'-indene-1',2''-imidazol]-4''-amine[1][2]
-
SMILES String: CC#Cc1cncc(c1)c2cc3c(cc2)C[C@@]4([C@@]35N=C(C(=N5)C)N)CC--INVALID-LINK--OC[1]
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Molecular Weight: 412.537 g·mol⁻¹[1]
Chemical Structure Diagram:
Caption: 2D Chemical Structure of this compound.
Mechanism of Action: BACE1 Inhibition
This compound is a potent, orally active, and blood-brain barrier-penetrating BACE1 inhibitor.[3] BACE1 is the rate-limiting enzyme in the amyloidogenic pathway of amyloid precursor protein (APP) processing. By inhibiting BACE1, this compound reduces the production of amyloid-beta (Aβ) peptides, which are the primary component of the amyloid plaques found in the brains of individuals with Alzheimer's disease.[4] The mechanism of action is competitive and reversible.[3]
Amyloid Precursor Protein (APP) Processing Pathway:
Caption: Amyloid Precursor Protein (APP) Processing Pathways.
Quantitative Data
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Potency and Affinity
| Parameter | Value | Enzyme/Cell Line | Reference |
| Ki | 0.4 nM | BACE1 | [3][5] |
| IC₅₀ | 80 pM | SH-SY5Y cells over-expressing AβPP | [3] |
| 310 pM | Primary guinea pig neurons | [3] | |
| 610 pM | Primary mouse neurons | [3] |
Table 2: Pharmacokinetic Properties
| Parameter | Species | Value | Reference |
| Plasma Protein Binding | Human | 7.7% - 9.4% (unbound fraction) | [3] |
| Dog | 9.4% - 10.3% (unbound fraction) | [3] | |
| Guinea Pig | 8.3% - 10.3% (unbound fraction) | [3] | |
| Rat | 4.2% - 5.9% (unbound fraction) | [3] | |
| Mouse | 1.3% - 1.8% (unbound fraction) | [3] | |
| Plasma Half-life (t₁/₂) | Elderly Humans (multiple doses) | 12 - 17 hours | [4] |
| Blood:Plasma Ratio | Human | 0.7 | [3] |
Table 3: Clinical Biomarker Effects (AMARANTH Study)
| Biomarker | Dose | Reduction from Baseline | Reference |
| CSF Aβ42 | 20 mg | ~55% | [6] |
| 50 mg | ~75% | [6] | |
| Blood Aβ40 and Aβ42 | 20 mg and 50 mg | 70% - 80% | [7] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation of the presented data.
4.1. BACE1 Inhibition Assay (Representative Protocol)
A common method to determine BACE1 inhibitory activity is a Fluorescence Resonance Energy Transfer (FRET) assay.
Experimental Workflow: BACE1 FRET Assay
Caption: Workflow for a BACE1 Inhibition FRET Assay.
Methodology:
-
Reagent Preparation:
-
Recombinant human BACE1 enzyme is diluted to the desired concentration in an appropriate assay buffer (e.g., sodium acetate buffer, pH 4.5).
-
A FRET peptide substrate containing the BACE1 cleavage site flanked by a fluorophore and a quencher is prepared in the same buffer.
-
Serial dilutions of this compound are prepared, typically in DMSO and then further diluted in the assay buffer.
-
-
Assay Procedure:
-
The assay is performed in a microplate format (e.g., 384-well).
-
A small volume of the this compound dilution or vehicle (for control wells) is added to each well.
-
The BACE1 enzyme solution is then added, and the plate is pre-incubated for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
The FRET substrate is added to initiate the enzymatic reaction.
-
-
Detection and Analysis:
-
The plate is incubated at a controlled temperature (e.g., 37°C) for a specific duration.
-
The fluorescence intensity is measured at appropriate excitation and emission wavelengths using a microplate reader. Cleavage of the substrate by BACE1 separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
The percentage of inhibition is calculated relative to the control wells.
-
IC₅₀ values are determined by fitting the dose-response data to a suitable sigmoidal model.
-
4.2. Plasma Protein Binding Assay (Equilibrium Dialysis)
The extent of plasma protein binding is typically determined using an equilibrium dialysis method.[8][9]
Experimental Workflow: Equilibrium Dialysis
Caption: Workflow for an Equilibrium Dialysis Assay.
Methodology:
-
Sample Preparation:
-
This compound is added to plasma from the species of interest (human, mouse, rat, etc.) at a known concentration.[8]
-
-
Dialysis:
-
A 96-well dialysis apparatus with a semi-permeable membrane (typically with a molecular weight cutoff of 12-14 kDa) is used.[8]
-
The plasma containing this compound is added to one chamber, and a protein-free buffer (e.g., phosphate-buffered saline) is added to the other chamber.[8]
-
The apparatus is sealed and incubated at 37°C with shaking to facilitate equilibrium.[10]
-
-
Sample Analysis:
-
After equilibrium is reached (determined in preliminary experiments), aliquots are taken from both the plasma and buffer chambers.[9]
-
The concentration of this compound in both aliquots is determined using a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The percentage of the unbound drug is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
-
4.3. Clinical Trial Protocol (AMARANTH Study - Phase 2/3)
The AMARANTH study was a large-scale clinical trial designed to evaluate the efficacy and safety of this compound in patients with early Alzheimer's disease.[6][11]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, global Phase 2/3 study.[6]
-
Participants: 2,218 patients with early Alzheimer's disease, defined as mild cognitive impairment due to Alzheimer's or mild Alzheimer's dementia.[6][12]
-
Intervention: Patients were randomized to receive either this compound (20 mg or 50 mg) or a placebo orally once daily for 104 weeks.[11][13]
-
Primary Endpoint: The primary outcome measure was the change from baseline on the 13-item Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog13).[11][13]
-
Outcome: The trial was discontinued early for futility as it was determined that it was not likely to meet its primary endpoints.[11]
Conclusion
This compound is a well-characterized BACE1 inhibitor with a potent in vitro and in vivo profile. While it demonstrated robust target engagement by significantly reducing Aβ levels in the CSF and plasma of clinical trial participants, the AMARANTH and DAYBREAK-ALZ trials were ultimately discontinued due to a lack of clinical efficacy. The data and methodologies presented in this guide provide a comprehensive technical overview for researchers in the field of Alzheimer's disease drug development.
References
- 1. A novel pathway for amyloid precursor protein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amyloid Precursor Protein Processing and Bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BACE1 Inhibitor this compound (AZD3293) in a Phase 1 Study of Healthy Japanese Subjects: Pharmacokinetics and Effects on Plasma and Cerebrospinal Fluid Aβ Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | BACE | TargetMol [targetmol.com]
- 6. Efficacy and Safety of this compound for Treatment of Early and Mild Alzheimer Disease: The AMARANTH and DAYBREAK-ALZ Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alzforum.org [alzforum.org]
- 8. enamine.net [enamine.net]
- 9. bioivt.com [bioivt.com]
- 10. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Update on Phase 3 Clinical Trials of this compound for Alzheimer's Disease [prnewswire.com]
- 12. Efficacy and Safety of this compound for Treatment of Early and Mild Alzheimer Disease: The AMARANTH and DAYBREAK-ALZ Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Update on Phase III clinical trials of this compound for Alzheimer’s disease [astrazeneca.com]
Lanabecestat's BACE1 Inhibitor Selectivity Profile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanabecestat (also known as AZD3293 or LY3314814) is a potent, orally active inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). Developed as a potential disease-modifying therapy for Alzheimer's disease, its mechanism of action centers on the reduction of amyloid-β (Aβ) peptide production, a key pathological hallmark of the disease. A critical aspect of the preclinical and clinical evaluation of any BACE1 inhibitor is its selectivity profile. Off-target inhibition of other structurally related proteases, such as BACE2 and cathepsins, can lead to undesirable side effects. This technical guide provides an in-depth overview of the selectivity profile of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of key concepts.
BACE1 and the Amyloid Cascade
The amyloid cascade hypothesis posits that the accumulation of Aβ peptides in the brain is a primary event in the pathogenesis of Alzheimer's disease. Aβ is generated through the sequential cleavage of the amyloid precursor protein (APP) by two enzymes: BACE1 and γ-secretase. BACE1 initiates this process, making it a prime therapeutic target for reducing Aβ production.
Quantitative Selectivity Profile of this compound
The selectivity of this compound has been assessed against its primary target, BACE1, its close homolog BACE2, and the off-target aspartyl protease, Cathepsin D. The following table summarizes the key inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) obtained from in vitro enzymatic and binding assays.
| Target Enzyme | Inhibition Constant (Ki) | IC50 | Fold Selectivity (vs. BACE1 Ki) | Reference |
| Human BACE1 | 0.4 nM | 0.6 nM | 1 | [1][2] |
| Human BACE2 | 0.8 nM | 0.9 nM | 2 | [1][2] |
| Human Cathepsin D | 3797 nM | - | ~9493 | [1] |
Broad Off-Target Screening
To further assess its specificity, this compound was evaluated in a comprehensive in vitro screening panel of over 350 targets, including a diverse range of receptors, ion channels, transporters, kinases, and other enzymes. In these assays, this compound was tested at a concentration of 10 µM. The results demonstrated a high degree of selectivity for BACE1, with any significant off-target interactions showing at least a 1,000-fold lower potency compared to its inhibition of BACE1.[1]
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BACE1 and BACE2 Inhibition
The affinity of this compound for human BACE1 (hBACE1) and human BACE2 (hBACE2) was determined using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[3]
Principle: This assay relies on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity. A peptide substrate containing the BACE1 cleavage site is labeled with a donor (e.g., Europium chelate) and an acceptor (e.g., Qsy7). In the intact substrate, FRET occurs, and the donor's fluorescence is quenched. Upon cleavage by BACE1 or BACE2, the donor and acceptor are separated, disrupting FRET and leading to an increase in the donor's fluorescence signal. The degree of inhibition by this compound is measured by the reduction in the rate of fluorescence increase.
Materials:
-
Recombinant soluble human BACE1 (amino acids 1-460) and BACE2 (amino acids 1-473)
-
TR-FRET peptide substrate: (Europium)-CEVNLDAEFK-(Qsy7)
-
Reaction Buffer: Sodium Acetate (NaOAc), CHAPS, Triton X-100, EDTA, pH 4.5
-
This compound (AZD3293)
-
384-well microplates
-
Plate reader capable of time-resolved fluorescence detection
Procedure:
-
This compound is serially diluted to various concentrations.
-
The recombinant hBACE1 or hBACE2 enzyme is mixed with the diluted this compound in the reaction buffer.
-
The enzyme-inhibitor mixture is pre-incubated for 10 minutes at room temperature.
-
The TR-FRET substrate is added to initiate the enzymatic reaction.
-
The reaction progress is monitored by measuring the time-resolved fluorescence of the Europium donor at regular intervals.
-
The rate of substrate cleavage is calculated from the linear phase of the fluorescence signal increase.
-
Inhibition curves are generated by plotting the reaction rate against the inhibitor concentration, and Ki values are determined using appropriate kinetic models.
Representative Fluorescence-Based Assay for Cathepsin D Inhibition
While the specific protocol used for determining the Cathepsin D inhibition by this compound is not publicly detailed, a common and representative method is a fluorescence-based assay using a quenched substrate.
Principle: This assay utilizes a synthetic peptide substrate that is specifically recognized and cleaved by Cathepsin D. The peptide is labeled with a fluorophore and a quencher. In the intact substrate, the fluorescence is quenched. Upon cleavage by Cathepsin D, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.
Materials:
-
Recombinant human Cathepsin D
-
Fluorogenic Cathepsin D substrate (e.g., Mca-GKPILFFRLK(Dnp)-D-Arg-NH2)
-
Assay Buffer (typically an acidic buffer, e.g., sodium acetate, pH 3.5-5.0)
-
This compound
-
96- or 384-well black microplates
-
Fluorescence plate reader
Procedure:
-
This compound is serially diluted to a range of concentrations.
-
Recombinant human Cathepsin D is added to the wells of the microplate containing the assay buffer.
-
The diluted this compound is added to the wells, and the mixture is incubated for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
The fluorogenic substrate is added to all wells to start the reaction.
-
The fluorescence intensity is measured kinetically over time or as an endpoint reading after a specific incubation period.
-
The percentage of inhibition is calculated by comparing the fluorescence in the presence of this compound to the control (enzyme and substrate without inhibitor).
-
The Ki is determined by fitting the dose-response data to an appropriate inhibition model.
Discussion and Conclusion
The selectivity profile of this compound reveals it to be a highly potent inhibitor of BACE1. However, it exhibits a near-equipotent inhibition of BACE2. This lack of selectivity between the two BACE isoforms is a notable characteristic of this compound. In contrast, this compound demonstrates excellent selectivity against the off-target aspartyl protease, Cathepsin D, with an approximately 9500-fold lower potency. Furthermore, broad off-target screening against a large panel of diverse molecular targets did not reveal any other significant interactions at concentrations up to 10 µM, indicating a generally clean off-target profile beyond BACE2.
The non-selective inhibition of BACE2 has been a point of discussion for BACE inhibitors, as BACE2 has several physiological substrates, and its inhibition has been linked to certain side effects observed in clinical trials of some BACE inhibitors. While the clinical trials for this compound were ultimately discontinued due to a lack of efficacy, a thorough understanding of its selectivity profile remains crucial for the broader field of BACE inhibitor development. This technical guide provides a consolidated resource of the quantitative selectivity data and the experimental methodologies used to characterize this compound, offering valuable insights for researchers and drug development professionals in the field of neurodegenerative diseases.
References
Preclinical Pharmacology of LY3314814 (Lanabecestat): A Technical Guide
Introduction: LY3314814, also known as Lanabecestat or AZD3293, is an orally active and brain-permeable small molecule inhibitor of the β-site amyloid precursor protein-cleaving enzyme 1 (BACE1).[1][2] Developed through a collaboration between AstraZeneca and Eli Lilly, LY3314814 was investigated as a potential disease-modifying treatment for Alzheimer's disease (AD).[3][4] The therapeutic rationale is based on the amyloid cascade hypothesis, which posits that the accumulation of amyloid-beta (Aβ) peptides in the brain is a primary driver of AD pathology.[5] BACE1 is the rate-limiting enzyme in the production of Aβ.[5][6] By inhibiting BACE1, LY3314814 was designed to reduce the formation of Aβ peptides, thereby preventing the formation of amyloid plaques and slowing disease progression.[4][5]
Preclinical studies in various animal models demonstrated that this compound potently reduced Aβ concentrations in the brain, cerebrospinal fluid (CSF), and plasma.[1][7] Despite a promising preclinical profile and robust target engagement shown in early clinical trials, the development of this compound was discontinued in 2018 after Phase III trials were deemed unlikely to meet their primary efficacy endpoints.[2][4] This guide provides a detailed overview of the core preclinical pharmacology of LY3314814, summarizing key data and experimental methodologies.
Mechanism of Action
LY3314814 is a potent inhibitor of BACE1, the beta-secretase enzyme responsible for the initial cleavage of the amyloid precursor protein (APP).[1][8] This cleavage generates the N-terminus of the Aβ peptide and a soluble APPβ fragment (sAPPβ). The remaining C-terminal fragment is subsequently cleaved by γ-secretase to release Aβ peptides of varying lengths, primarily Aβ40 and Aβ42. By blocking the initial BACE1 cleavage step, LY3314814 effectively reduces the production of all downstream products, including sAPPβ, Aβ40, and Aβ42.[8][9] The compound was also found to be a potent inhibitor of BACE2.[3][9]
Data Presentation
In Vitro Potency and Selectivity
LY3314814 demonstrated high potency against BACE1 in both cell-free and cellular assays. It exhibited unique slow off-rate kinetics, which may contribute to a prolonged pharmacodynamic effect.[7][8] The compound showed equipotency against BACE2 but was highly selective over other proteases like cathepsin D and γ-secretase.[9]
| Parameter | Species/System | Value | Reference |
| Ki | Human BACE1 (cell-free) | 0.4 nM | [8][9] |
| Ki | Human BACE2 (cell-free) | 0.8 nM | [9] |
| IC50 (Aβ40 secretion) | Mouse Primary Neurons | 610 pM | [8] |
| IC50 (Aβ40 secretion) | Guinea Pig Primary Neurons | 310 pM | [8] |
| IC50 (Aβ40 secretion) | SH-SY5Y cells (APP-overexpressing) | 80 pM | [8] |
| Selectivity | vs. Cathepsin D | >25,000-fold | [9] |
| Selectivity | vs. γ-Secretase | >41,000-fold | [9] |
| Off-rate t½ | Human BACE1 | ~9 hours | [7] |
In Vivo Pharmacodynamics
Consistent with its potent in vitro activity and ability to penetrate the blood-brain barrier, LY3314814 produced significant, dose- and time-dependent reductions in Aβ peptides in multiple species.[1][8]
| Species | Matrix | Biomarker | Effect | Reference |
| Mouse | Brain, Plasma, CSF | Aβ40, Aβ42, sAPPβ | Significant dose-dependent reduction | [1][8] |
| Guinea Pig | Brain, Plasma, CSF | Aβ40, Aβ42, sAPPβ | Significant dose-dependent reduction | [1][8] |
| Dog | Brain, Plasma, CSF | Aβ40, Aβ42, sAPPβ | Significant dose-dependent reduction | [1][8] |
Pharmacokinetic Properties
Pharmacokinetic studies revealed that LY3314814 is an orally active compound with good bioavailability.[8] In humans, the plasma half-life was sufficient to support once-daily dosing.[10]
| Parameter | Species | Value | Reference |
| Bioavailability (F) | Dog | 80% | [8] |
| Plasma Half-life (t½) | Elderly Humans (multiple doses) | 12 to 17 hours | [10] |
| Primary Clearance Pathway | Human | CYP3A | [7] |
Experimental Protocols
In Vitro Enzyme and Cell-Based Assays
-
BACE1/BACE2 Enzyme Inhibition Assay (Ki Determination): The inhibitory activity of LY3314814 was likely determined using a cell-free enzymatic assay. This typically involves incubating the recombinant human BACE1 or BACE2 enzyme with a specific fluorogenic substrate that mimics the APP cleavage site. The rate of substrate cleavage is measured by an increase in fluorescence. The assay is performed with various concentrations of LY3314814 to determine the concentration that inhibits 50% of the enzyme activity (IC50). The IC50 values are then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Cellular Aβ Secretion Assay (IC50 Determination): To measure the potency of LY3314814 in a cellular context, various cell models were used.[8]
-
Cell Culture: Mouse or guinea pig primary cortical neurons, or human neuroblastoma SH-SY5Y cells engineered to overexpress human APP, were cultured under standard conditions.
-
Compound Treatment: Cells were treated with a range of concentrations of LY3314814 for a specified period.
-
Aβ Measurement: After treatment, the conditioned media was collected, and the concentrations of secreted Aβ40 and Aβ42 were quantified using specific analytical biochemistry assays, such as electrochemiluminescence (ECL) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: IC50 values were calculated by plotting the percentage of Aβ reduction against the log concentration of LY3314814.
-
-
Selectivity Profiling: To assess target specificity, LY3314814 was tested in a broad panel of over 350 in vitro radioligand binding and enzyme activity assays, covering a diverse range of receptors, ion channels, transporters, and other enzymes (e.g., Cathepsin D, γ-secretase).[8] Significant off-target activity was only observed at concentrations at least 1,000-fold higher than its BACE1 Ki, indicating high specificity.[8]
In Vivo Animal Studies
Preclinical in vivo studies were conducted in mice, guinea pigs, and dogs to evaluate the pharmacokinetics (PK) and pharmacodynamics (PD) of LY3314814.[1] Animal models are essential for understanding a drug's behavior in a complex biological system before human trials.[11][12]
-
PK/PD Studies:
-
Dosing: Animals were administered single or multiple oral doses of LY3314814.
-
Sample Collection: At various time points post-dosing, biological samples including blood (for plasma), CSF, and brain tissue were collected.
-
Bioanalysis: Plasma and brain concentrations of LY3314814 were measured using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine PK parameters (e.g., bioavailability, half-life).
-
Biomarker Analysis: Concentrations of Aβ40, Aβ42, and sAPPβ in the plasma, CSF, and brain homogenates were quantified using immunoassays to assess the pharmacodynamic response.
-
Data Correlation: The relationship between drug exposure (PK) and Aβ reduction (PD) was modeled to predict effective doses for clinical studies.
-
Logical Framework for BACE1 Inhibition
The therapeutic strategy for LY3314814 is based on a direct causal chain: inhibiting the BACE1 enzyme should lead to a measurable reduction in its direct products (Aβ peptides), which is hypothesized to reduce amyloid plaque burden and ultimately slow cognitive decline in Alzheimer's disease. The preclinical data strongly supported the first two steps in this cascade.
Conclusion
The preclinical pharmacology of LY3314814 (this compound) characterized it as a highly potent, selective, orally bioavailable, and brain-penetrant BACE1 inhibitor.[8][9] It demonstrated robust, dose-dependent reductions of Aβ peptides and sAPPβ in the CNS and periphery across multiple animal species, confirming successful target engagement in vivo.[1] This strong preclinical evidence package supported its advancement into large-scale clinical trials.[3][7] However, the failure of these trials to demonstrate clinical efficacy highlights the complexities of Alzheimer's disease and the challenges in translating preclinical amyloid reduction into tangible cognitive benefits for patients.
References
- 1. Development Review of the BACE1 Inhibitor this compound (AZD3293/LY3314814) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound (AZD-3293, LY-3314814) | BACE1 inhibitor | Probechem Biochemicals [probechem.com]
- 10. BACE1 Inhibitor this compound (AZD3293) in a Phase 1 Study of Healthy Japanese Subjects: Pharmacokinetics and Effects on Plasma and Cerebrospinal Fluid Aβ Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Insight into the emerging and common experimental in-vivo models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. inotiv.com [inotiv.com]
Lanabecestat and the Amyloid Cascade Hypothesis: A Technical Guide
Introduction
The amyloid cascade hypothesis has been the dominant model for Alzheimer's disease (AD) pathogenesis for several decades.[1] It posits that the initiating event in AD is the abnormal processing of the amyloid precursor protein (APP), leading to the production, aggregation, and deposition of amyloid-beta (Aβ) peptides in the brain.[2][3] This accumulation of Aβ, particularly the Aβ42 species, is believed to trigger a cascade of downstream events, including the formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein, synaptic dysfunction, neuroinflammation, and ultimately, neuronal cell death and cognitive decline.[1][4]
The sequential cleavage of APP is governed by two key enzymes: β-secretase (BACE1) and γ-secretase.[5] BACE1, or beta-site APP-cleaving enzyme 1, performs the initial cleavage of APP, which is the rate-limiting step in the amyloidogenic pathway.[6][7] This action makes BACE1 a prime therapeutic target for reducing Aβ production. Lanabecestat (also known as AZD3293 or LY3314814) is a potent, orally active, and brain-permeable small molecule inhibitor of BACE1, co-developed by AstraZeneca and Eli Lilly and Company to intervene at this critical upstream point in the amyloid cascade.[8][9] This guide provides a detailed technical overview of this compound, its mechanism of action, and its role in testing the amyloid cascade hypothesis through extensive clinical trials.
The Amyloidogenic Signaling Pathway
The processing of APP can occur via two main pathways. The non-amyloidogenic pathway involves cleavage by α-secretase within the Aβ domain, precluding the formation of Aβ peptides.[1] The amyloidogenic pathway, however, begins with the cleavage of APP by BACE1, generating a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment, C99. The C99 fragment is then cleaved by γ-secretase, releasing the Aβ peptide and the amyloid intracellular domain (AICD).[10] this compound was designed to inhibit BACE1, thereby shifting APP processing away from this amyloidogenic pathway.
Drug Development and Clinical Evaluation Workflow
The development of a BACE1 inhibitor like this compound follows a structured, multi-phase process from initial discovery to large-scale clinical trials. This workflow is designed to rigorously assess the compound's safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and ultimately, its clinical efficacy.
Quantitative Data: Biomarker Response to this compound
This compound demonstrated robust target engagement by significantly reducing Aβ concentrations in both plasma and cerebrospinal fluid (CSF).[9] This effect was dose-dependent and observed across multiple clinical trials.
Table 1: Reduction of Plasma Aβ Peptides
| Study Phase | Dose | Aβ1-40 Reduction | Aβ1-42 Reduction | Citation(s) |
| Phase 1 | Single dose (5-750 mg) | >70% | >70% | [11] |
| Phase 2/3 | Not specified | 70% to 80% | 70% to 80% | [10] |
Table 2: Reduction of Cerebrospinal Fluid (CSF) Aβ Peptides
| Study | Dose | Aβ1-40 Reduction | Aβ1-42 Reduction | Citation(s) |
| Phase 1 (Japanese Elderly) | 15 mg (multiple dose) | Not Reported | 63% | [12] |
| Phase 1 (Japanese Elderly) | 50 mg (multiple dose) | Not Reported | 79% | [12] |
| Phase 2/3 (AMARANTH) | 20 mg | 58.0% | 51.3% | [11] |
| Phase 2/3 (AMARANTH) | 50 mg | 73.3% | 65.5% | [11] |
Experimental Protocols
Detailed, proprietary protocols for the clinical assays are not publicly available. However, the principles behind the key methodologies used to evaluate this compound are well-established in the field.
BACE1 Inhibition Assays (Preclinical)
-
Objective: To determine the potency of this compound in inhibiting BACE1 enzymatic activity.
-
Methodology: In vitro radioligand binding and enzyme activity assays are commonly used.[13] A typical enzyme assay involves incubating recombinant human BACE1 with a synthetic peptide substrate that contains the BACE1 cleavage site. This substrate is often labeled with a fluorophore and a quencher. Upon cleavage by BACE1, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence. The assay is run with varying concentrations of this compound to determine the concentration that inhibits 50% of the enzyme's activity (IC50). This compound was found to have high picomolar potency across multiple in vitro assay formats.[14]
Aβ Quantification in CSF and Plasma
-
Objective: To measure the concentration of Aβ40 and Aβ42 as a pharmacodynamic biomarker of BACE1 inhibition.
-
Methodology: Enzyme-Linked Immunosorbent Assay (ELISA) is the standard method.
-
Plate Coating: Microtiter plates are coated with a capture antibody specific to the C-terminus of either Aβ40 or Aβ42.
-
Sample Incubation: CSF or plasma samples are added to the wells. Aβ peptides in the sample bind to the capture antibody.
-
Detection: A second, detection antibody specific to the N-terminus of Aβ is added. This antibody is typically conjugated to an enzyme (e.g., horseradish peroxidase).
-
Signal Generation: A substrate for the enzyme is added, which generates a colorimetric or chemiluminescent signal.
-
Quantification: The intensity of the signal, proportional to the amount of Aβ in the sample, is read using a plate reader and compared against a standard curve of known Aβ concentrations.
-
Amyloid Positron Emission Tomography (PET) Imaging
-
Objective: To visualize and quantify the burden of fibrillar amyloid plaques in the brain of study participants.
-
Methodology: Participants in the clinical trials were required to have evidence of brain amyloid pathology, confirmed by PET scan or CSF analysis.[15]
-
Radiotracer Injection: A PET radioligand that binds specifically to fibrillar Aβ plaques (e.g., Florbetapir) is injected intravenously.
-
Uptake Period: The tracer is allowed to distribute and bind to its target in the brain over a specific period.
-
Scanning: The participant's head is placed in a PET scanner, which detects the gamma rays emitted by the decaying radioisotope.
-
Image Reconstruction: Sophisticated computer algorithms reconstruct the spatial distribution of the tracer in the brain, creating a 3D image that highlights areas of amyloid deposition.
-
Quantification: The amount of tracer uptake is often quantified using the Standardized Uptake Value Ratio (SUVR), which compares tracer retention in specific brain regions to a reference region with little to no amyloid deposition (e.g., the cerebellum). This compound was shown to dose-dependently reduce brain amyloid on florbetapir-PET imaging.[10]
-
Clinical Outcomes and Discontinuation
Despite the clear success in target engagement and Aβ reduction, the major Phase 3 clinical trials for this compound, AMARANTH (for early AD) and DAYBREAK-ALZ (for mild AD dementia), were terminated in 2018.[16] An independent data monitoring committee conducted an interim futility analysis and concluded that the trials were not likely to meet their primary endpoints.[5]
The studies found that this compound, at both 20 mg and 50 mg daily doses, failed to slow cognitive or functional decline compared to placebo as measured by scales such as the ADAS-Cog13.[5] While generally well-tolerated, some treatment-emergent adverse events, including psychiatric events, were numerically greater in the this compound groups.[11] Furthermore, imaging data from the trials indicated that this compound treatment was associated with a greater reduction in brain volume compared to placebo.[10]
Conclusion
This compound served as a critical tool in evaluating the amyloid cascade hypothesis. The drug definitively proved that potent BACE1 inhibition could substantially lower the production of central and peripheral Aβ peptides, thus achieving its biochemical goal.[10][11] However, the failure of this compound—along with other BACE1 inhibitors—to translate this biomarker effect into a clinical benefit for patients with early or mild AD has raised significant questions about the amyloid cascade hypothesis.[5][6]
The results suggest that either Aβ reduction alone is insufficient to halt neurodegeneration once symptoms have appeared, or that the timing of the intervention is critical, potentially needing to occur years before the onset of cognitive impairment. The this compound trials have provided invaluable data for the Alzheimer's research community, guiding future drug development efforts and refining our understanding of this complex neurodegenerative disease.
References
- 1. Fleshing out the amyloid cascade hypothesis: the molecular biology of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amyloid Cascade Hypothesis for the Treatment of Alzheimer’s Disease: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Efficacy and Safety of this compound for Treatment of Early and Mild Alzheimer Disease: The AMARANTH and DAYBREAK-ALZ Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. What is this compound used for? [synapse.patsnap.com]
- 9. Development Review of the BACE1 Inhibitor this compound (AZD3293/LY3314814) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alzforum.org [alzforum.org]
- 11. This compound [openinnovation.astrazeneca.com]
- 12. BACE1 Inhibitor this compound (AZD3293) in a Phase 1 Study of Healthy Japanese Subjects: Pharmacokinetics and Effects on Plasma and Cerebrospinal Fluid Aβ Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound [openinnovation.astrazeneca.com]
- 15. An efficacy and safety study of this compound (LY3314814) in Early Alzheimer's Disease [astrazenecaclinicaltrials.com]
- 16. alzheimersnewstoday.com [alzheimersnewstoday.com]
Lanabecestat: A Technical Guide to a BACE1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the BACE1 inhibitor, Lanabecestat. The document details its synonyms, mechanism of action, quantitative data from preclinical and clinical studies, and detailed experimental protocols.
Synonyms and Identifiers for this compound
This compound has been identified by several names and codes throughout its development. These are crucial for comprehensively searching databases and literature.
| Identifier Type | Identifier |
| Primary Name | This compound |
| Developmental Codes | AZD3293, LY3314814[1] |
| Chemical Name | (1R,1'R,4R)-4-methoxy-5''-methyl-6'-(5-(prop-1-yn-1-yl)pyridin-3-yl)-3'H-dispiro[cyclohexane-1,2'-indene-1',2''-imidazol]-4''-amine |
| CAS Number | 1383982-64-6 |
| UNII | X8SPJ492VF |
| DrugBank ID | DB14814 |
Core Mechanism of Action: BACE1 Inhibition
This compound is a potent, orally bioavailable small-molecule inhibitor of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is the rate-limiting enzyme in the amyloidogenic pathway, which is responsible for the production of amyloid-beta (Aβ) peptides, the primary component of amyloid plaques in Alzheimer's disease.[2] By inhibiting BACE1, this compound reduces the cleavage of the amyloid precursor protein (APP) into the Aβ fragment, thereby decreasing the production of Aβ peptides.[1]
The BACE1 Signaling Pathway in Alzheimer's Disease
The following diagram illustrates the canonical amyloidogenic pathway and the role of BACE1, which is the target of this compound.
References
An In-depth Technical Guide to Lanabecestat's Target Engagement Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanabecestat (AZD3293/LY314814) is an orally active, potent inhibitor of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2] BACE1 is the rate-limiting enzyme in the amyloidogenic pathway, which leads to the production of amyloid-beta (Aβ) peptides, the primary component of amyloid plaques in Alzheimer's disease.[3][4][5] By inhibiting BACE1, this compound was developed to reduce the production of Aβ peptides, thereby potentially slowing the progression of Alzheimer's disease.[3][4] Although the clinical development of this compound was discontinued due to a lack of efficacy in Phase 3 trials, the biomarker data generated from these studies provide a valuable case study in target engagement for BACE1 inhibitors.[2][6][7]
This technical guide provides a comprehensive overview of the core target engagement biomarkers for this compound, detailing the quantitative data from clinical trials, the experimental protocols for biomarker measurement, and visual representations of the underlying biological pathways and experimental workflows.
Core Target Engagement Biomarkers
The primary pharmacodynamic biomarkers used to assess the target engagement of this compound are soluble amyloid precursor protein beta (sAPPβ) and amyloid-beta (Aβ) peptides, specifically Aβ1-40 and Aβ1-42.[8] The inhibition of BACE1 by this compound is expected to directly reduce the cleavage of amyloid precursor protein (APP) at the β-site, leading to a decrease in the production of sAPPβ and subsequently, Aβ peptides. These biomarkers have been measured in both cerebrospinal fluid (CSF) and plasma.[3][8][9]
Quantitative Data on Biomarker Reduction
Clinical trials of this compound demonstrated a dose-dependent reduction in the levels of key target engagement biomarkers in both CSF and plasma. The following tables summarize the quantitative findings from these studies.
Table 1: Reduction of Aβ and sAPPβ in Cerebrospinal Fluid (CSF)
| Biomarker | Dose of this compound | Mean Reduction (%) | Clinical Trial |
| Aβ1-40 | 20 mg | 58.0% | AMARANTH/DAYBREAK-ALZ[1] |
| Aβ1-40 | 50 mg | 73.3% | AMARANTH/DAYBREAK-ALZ[1] |
| Aβ1-42 | 15 mg | 63% | Phase 1 (Japanese Subjects)[9] |
| Aβ1-42 | 20 mg | 51.3% | AMARANTH/DAYBREAK-ALZ[1] |
| Aβ1-42 | 50 mg | 65.5% | AMARANTH/DAYBREAK-ALZ[1] |
| Aβ1-42 | 50 mg | 79% | Phase 1 (Japanese Subjects)[9] |
| sAPPβ | Not specified | Decreased | Phase 1 (Japanese Subjects)[9] |
Table 2: Reduction of Aβ in Plasma
| Biomarker | Dose of this compound | Mean Reduction (%) |
| Aβ1-40 | 5-750 mg (single dose) | >70%[1] |
| Aβ1-42 | 5-750 mg (single dose) | >70%[1] |
| Aβ40 and Aβ42 | Not specified | 70-80%[6] |
Signaling Pathway and Mechanism of Action
The mechanism of action of this compound is centered on the inhibition of BACE1, a key enzyme in the processing of Amyloid Precursor Protein (APP). The following diagram illustrates the APP processing pathways and the role of BACE1.
Experimental Protocols for Biomarker Measurement
The quantification of sAPPβ and Aβ peptides in CSF and plasma is typically performed using immunoassays such as Enzyme-Linked Immunosorbent Assay (ELISA) and Meso Scale Discovery (MSD) electrochemiluminescence assays.
General ELISA Protocol for Aβ42 Quantification
This protocol is a representative example based on commercially available kits like the INNOTEST β-AMYLOID(1-42).
-
Plate Preparation: A microtiter plate is pre-coated with a monoclonal antibody specific for the C-terminus of the Aβ42 peptide.
-
Sample and Standard Preparation: CSF or plasma samples, along with a series of calibrators of known Aβ42 concentrations, are prepared. Samples may require dilution with a provided assay buffer.
-
Incubation with Detection Antibody: Samples and standards are added to the wells, followed by the addition of a biotinylated monoclonal antibody that detects the N-terminus of Aβ. The plate is incubated to allow for the formation of a sandwich complex (capture antibody - Aβ42 - detection antibody).
-
Conjugate Addition: After washing to remove unbound materials, a streptavidin-peroxidase conjugate is added to the wells, which binds to the biotinylated detection antibody.
-
Substrate Reaction: Following another wash step, a substrate solution (e.g., TMB) is added. The peroxidase enzyme catalyzes a color change, the intensity of which is proportional to the amount of Aβ42 present.
-
Measurement: The reaction is stopped, and the absorbance is read using a microplate reader. The concentration of Aβ42 in the samples is determined by interpolating from the standard curve.
General MSD Protocol for sAPPβ and Aβ Multiplex Assay
MSD assays allow for the simultaneous measurement of multiple analytes in a single well.
-
Plate Preparation: Multi-well plates are pre-coated with capture antibodies for sAPPβ, Aβ40, and Aβ42 in distinct spots within each well.
-
Sample and Standard Incubation: Samples and calibrators are added to the wells and incubated.
-
Detection Antibody Addition: A cocktail of SULFO-TAG labeled detection antibodies for each analyte is added and incubated.
-
Washing: The wells are washed to remove unbound antibodies.
-
Reading: A read buffer is added, and the plate is read on an MSD instrument. An electrical stimulus causes the SULFO-TAG labels to emit light, and the intensity of the light from each spot is proportional to the concentration of the specific analyte.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflow for biomarker analysis and the logical relationship between this compound administration and the observed biomarker changes.
Conclusion
The target engagement biomarkers for this compound, sAPPβ and Aβ peptides, provided clear and quantifiable evidence of the drug's mechanism of action in clinical trials. The robust, dose-dependent reduction of these biomarkers in both CSF and plasma confirmed the effective inhibition of BACE1 by this compound. While the therapeutic did not ultimately demonstrate clinical efficacy in slowing cognitive decline, the biomarker strategy employed in its development serves as a valuable reference for future research in Alzheimer's disease and other neurodegenerative disorders. The detailed methodologies and quantitative data presented in this guide offer a comprehensive resource for scientists and researchers in the field of drug development.
References
- 1. mesoscale.com [mesoscale.com]
- 2. Diagnostic values of cerebrospinal fluid t-tau and Aβ42 using Meso Scale Discovery assays for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. intimakmur.co.id [intimakmur.co.id]
- 5. mesoscale.com [mesoscale.com]
- 6. msa.sm.ee [msa.sm.ee]
- 7. novamedline.com [novamedline.com]
- 8. mesoscale.com [mesoscale.com]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
Methodological & Application
Lanabecestat BACE1 Enzymatic Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanabecestat (also known as AZD3293 or LY3314814) is a potent, orally active, and brain-permeable inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2] BACE1 is the rate-limiting enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP).[2][3] This cleavage is a critical step in the formation of amyloid-β (Aβ) peptides, which are the primary component of the amyloid plaques found in the brains of individuals with Alzheimer's disease.[4][5] As a key enzyme in Aβ production, BACE1 is a prime therapeutic target for the development of disease-modifying therapies for Alzheimer's disease.[2][4]
These application notes provide a detailed protocol for an in vitro BACE1 enzymatic assay using this compound. The described method is based on a Fluorescence Resonance Energy Transfer (FRET) assay, a common and reliable method for measuring BACE1 activity and inhibition.
Principle of the BACE1 FRET Assay
The BACE1 enzymatic assay described here utilizes a synthetic peptide substrate that contains a fluorophore and a quencher. In the intact substrate, the quencher is in close proximity to the fluorophore, which suppresses its fluorescence. When BACE1 cleaves the substrate, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. The rate of this increase is directly proportional to the BACE1 enzymatic activity. The presence of an inhibitor like this compound will decrease the rate of substrate cleavage, resulting in a lower fluorescence signal.
Quantitative Data Summary
The inhibitory potency of this compound against BACE1 has been determined in various studies. The following table summarizes key quantitative data.
| Parameter | Value | Notes |
| IC50 | 0.4 nM | In vitro BACE1 enzymatic assay.[6] |
| IC50 | 0.6 nM | In vitro BACE1 enzymatic assay.[7] |
| Ki | 0.4 nM | Inhibition constant for BACE1.[8] |
| Cellular Aβ40 Reduction EC50 | Not explicitly stated in the provided search results. | |
| In Vivo Aβ Reduction | Significant dose- and time-dependent reductions in plasma, CSF, and brain Aβ40 and Aβ42.[2][9] | Observed in mice, guinea pigs, and dogs.[2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of BACE1 in the amyloidogenic pathway and the general workflow of the enzymatic assay.
References
- 1. This compound | ALZFORUM [alzforum.org]
- 2. AZD3293: A Novel, Orally Active BACE1 Inhibitor with High Potency and Permeability and Markedly Slow Off-Rate Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiple BACE1 Inhibitors Abnormally Increase the BACE1 Protein in Neurons by Prolonging its Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical and cell-based assays for characterization of BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dynamin-inhibitory-peptide.com [dynamin-inhibitory-peptide.com]
- 7. Clinical Bioavailability of the Novel BACE1 Inhibitor this compound (AZD3293): Assessment of Tablet Formulations Versus an Oral Solution and the Impact of Gastric pH on Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | BACE | TargetMol [targetmol.com]
- 9. AZD3293: A Novel, Orally Active BACE1 Inhibitor with High Potency and Permeability and Markedly Slow Off-Rate Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assay of Aβ Production Using Lanabecestat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. The production of Aβ peptides is initiated by the cleavage of the amyloid precursor protein (APP) by the β-site APP-cleaving enzyme 1 (BACE1). Inhibition of BACE1 is a key therapeutic strategy to reduce Aβ levels. Lanabecestat (also known as AZD3293 or LY3314814) is a potent, orally active BACE1 inhibitor that has been evaluated in clinical trials.[1][2][3] These application notes provide a detailed protocol for a cell-based assay to evaluate the efficacy of this compound in reducing the production of Aβ peptides, specifically Aβ40 and Aβ42.
Mechanism of Action
This compound is a small molecule inhibitor that targets the active site of BACE1, preventing the initial cleavage of APP.[2] By inhibiting BACE1, this compound effectively reduces the generation of the C99 fragment, a substrate for γ-secretase, which subsequently leads to a decrease in the production of both Aβ40 and Aβ42 peptides.[2] this compound exhibits high potency and a slow off-rate from the BACE1 enzyme.[4] The following diagram illustrates the amyloidogenic pathway and the inhibitory action of this compound.
References
- 1. Development Review of the BACE1 Inhibitor this compound (AZD3293/LY3314814) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | ALZFORUM [alzforum.org]
- 3. Efficacy and Safety of this compound for Treatment of Early and Mild Alzheimer Disease: The AMARANTH and DAYBREAK-ALZ Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Bioavailability of the Novel BACE1 Inhibitor this compound (AZD3293): Assessment of Tablet Formulations Versus an Oral Solution and the Impact of Gastric pH on Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Dosing of Lanabecestat in Alzheimer's Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanabecestat (also known as AZD3293 or LY3314814) is a potent and brain-permeable inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2][3] BACE1 is the rate-limiting enzyme in the amyloidogenic pathway, which is responsible for the production of amyloid-beta (Aβ) peptides.[4] An accumulation of Aβ in the brain is a pathological hallmark of Alzheimer's disease (AD). By inhibiting BACE1, this compound effectively reduces the levels of Aβ peptides.[1][2] Preclinical studies in various animal models, including transgenic mouse models of Alzheimer's disease, have demonstrated that this compound administration leads to a significant and dose-dependent reduction in Aβ levels in both the brain and plasma.[1][4] These application notes provide an overview of the in vivo dosing of this compound in commonly used Alzheimer's mouse models and detailed protocols for its administration and the subsequent analysis of its effects on Aβ pathology.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on Aβ levels in Alzheimer's mouse models.
| Mouse Model | Drug | Dose (mg/kg) | Route of Administration | Treatment Duration | Brain Aβ40 Reduction (%) | Brain Aβ42 Reduction (%) | Plasma Aβ40 Reduction (%) | Plasma Aβ42 Reduction (%) | Reference |
| C57BL/6 | This compound | 30 | Oral Gavage | Single Dose | ~50% | ~50% | ~70% | ~70% | [4] |
| C57BL/6 | This compound | 100 | Oral Gavage | Single Dose | ~80% | ~80% | >80% | >80% | [4] |
| Mouse Model | Drug | Dose (mg/kg) | Route of Administration | Treatment Duration | CSF Aβ40 Reduction (%) | CSF Aβ42 Reduction (%) | sAPPβ Reduction (%) | Reference |
| Tg2576 (APP-Swe) | This compound | 10 | Oral Gavage | 2 weeks | 58% | 51% | 55% | [4] |
| Tg2576 (APP-Swe) | This compound | 30 | Oral Gavage | 2 weeks | 78% | 73% | 75% | [4] |
Signaling Pathway
Figure 1: this compound inhibits BACE1, blocking the amyloidogenic pathway.
Experimental Workflow
Figure 2: Experimental workflow for in vivo dosing of this compound.
Experimental Protocols
Protocol 1: Preparation and Oral Administration of this compound
Materials:
-
This compound (AZD3293) powder
-
Vehicle solution (e.g., 1% methylcellulose in sterile water)
-
Sterile water
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal feeding needles (gavage needles), 20-22 gauge with a ball tip
-
Syringes (1 mL)
-
Alzheimer's disease mouse models (e.g., 5xFAD, APP/PS1)
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week before the start of the experiment. House animals under standard conditions with ad libitum access to food and water. All procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).
-
This compound Formulation:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Prepare the vehicle solution (e.g., 1% w/v methylcellulose in sterile water).
-
Weigh the this compound powder and suspend it in the vehicle solution to the final desired concentration (e.g., 1, 3, 10 mg/mL).
-
Vortex the suspension thoroughly to ensure homogeneity. Sonication can be used to aid in the suspension of the compound.
-
Prepare a fresh suspension daily before administration.
-
-
Oral Gavage Administration:
-
Gently restrain the mouse.
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the length of the esophagus. Mark this length on the gavage needle.
-
Fill a 1 mL syringe with the appropriate volume of the this compound suspension or vehicle control. The typical dosing volume for mice is 5-10 mL/kg.
-
Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and down the esophagus to the pre-marked depth.
-
Slowly administer the suspension.
-
Carefully withdraw the gavage needle.
-
Monitor the mouse for any signs of distress after the procedure.
-
-
Dosing Schedule: Administer this compound or vehicle once daily for the desired treatment duration.
Protocol 2: Quantification of Brain Aβ Levels by ELISA
Materials:
-
Mouse brain tissue (hemisphere)
-
Homogenization buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Tissue homogenizer (e.g., Dounce or mechanical homogenizer)
-
Microcentrifuge
-
Commercially available Aβ40 and Aβ42 ELISA kits (e.g., from Invitrogen, Millipore)
-
Microplate reader
Procedure:
-
Brain Tissue Homogenization:
-
Thaw the frozen brain hemisphere on ice.
-
Add ice-cold homogenization buffer (typically 5-10 volumes of the tissue weight).
-
Homogenize the tissue until no visible pieces remain.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 30 minutes at 4°C.
-
Collect the supernatant (soluble fraction).
-
-
ELISA Procedure:
-
Follow the manufacturer's instructions provided with the specific Aβ ELISA kit.
-
Typically, this involves adding standards and samples to a pre-coated microplate, followed by the addition of detection antibodies and a substrate for color development.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the provided Aβ standards.
-
Calculate the concentration of Aβ40 and Aβ42 in the brain samples based on the standard curve.
-
Normalize the Aβ concentration to the total protein concentration of the brain homogenate.
-
Protocol 3: Immunohistochemical Staining of Aβ Plaques
Materials:
-
Mouse brain tissue (hemisphere), fixed in 4% paraformaldehyde and cryoprotected in sucrose.
-
Cryostat or vibratome
-
Microscope slides
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Primary antibody against Aβ (e.g., 6E10 or 4G8)
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Mounting medium
-
Microscope
Procedure:
-
Brain Sectioning:
-
Cut 30-40 µm thick coronal or sagittal sections of the fixed brain tissue using a cryostat or vibratome.
-
Collect the sections in PBS.
-
-
Immunohistochemistry:
-
Wash the free-floating sections in PBS.
-
Perform antigen retrieval if necessary (e.g., by incubating in formic acid).
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Incubate the sections in blocking solution for at least 1 hour at room temperature.
-
Incubate the sections with the primary anti-Aβ antibody overnight at 4°C.
-
Wash the sections in PBS and incubate with the biotinylated secondary antibody for 1-2 hours at room temperature.
-
Wash the sections and incubate with the ABC reagent for 1 hour.
-
Develop the signal using the DAB substrate, which will produce a brown precipitate at the site of the antibody binding.
-
Wash the sections, mount them on microscope slides, and coverslip with mounting medium.
-
-
Image Analysis:
-
Acquire images of the stained brain sections using a brightfield microscope.
-
Quantify the Aβ plaque burden (e.g., percentage of area occupied by plaques) in specific brain regions (e.g., cortex and hippocampus) using image analysis software (e.g., ImageJ).
-
Conclusion
This compound has been demonstrated to be a potent BACE1 inhibitor that effectively reduces Aβ levels in preclinical Alzheimer's disease mouse models. The protocols outlined above provide a framework for researchers to conduct in vivo studies to further investigate the efficacy and mechanisms of this compound and other BACE1 inhibitors. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to the development of novel therapeutics for Alzheimer's disease.
References
- 1. Development Review of the BACE1 Inhibitor this compound (AZD3293/LY3314814) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alzforum.org [alzforum.org]
- 3. researchgate.net [researchgate.net]
- 4. AZD3293: A Novel, Orally Active BACE1 Inhibitor with High Potency and Permeability and Markedly Slow Off-Rate Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Lanabecestat: Application Notes and Protocols for In Vitro BACE1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the formulation and use of Lanabecestat (also known as AZD3293 or LY3314814) in in vitro experiments. This compound is a potent, orally active, and brain-permeable inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic pathway implicated in Alzheimer's disease.[1][2][3]
Overview and Mechanism of Action
This compound inhibits BACE1, the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides.[4][5] BACE1 cleaves the amyloid precursor protein (APP), initiating a cascade that leads to the formation of Aβ plaques, a hallmark of Alzheimer's disease.[4][5] By inhibiting BACE1, this compound reduces the levels of Aβ peptides.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. In vitro model of Alzheimer's disease - Amyloid beta lowering drugs screening assay (BACE inhibitor screening assay) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 5. BACE1 inhibition as a therapeutic strategy for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of an APP-selective BACE1 inhibitor for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lanabecestat Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of Lanabecestat (also known as AZD3293 or LY3314814), a potent and orally active BACE1 inhibitor.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Synonyms | LY3314814, AZD3293 | [1][2] |
| Molecular Formula | C₂₆H₂₈N₄O | [1][3] |
| Molecular Weight | 412.53 g/mol | [1][2][3] |
| CAS Number | 1383982-64-6 | [1][3] |
| Appearance | White to off-white solid | [4] |
| Solubility in DMSO | ≥ 80 mg/mL (≥ 193.93 mM) | [1][3] |
| In Vivo Formulation | 3.3 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | [1] |
Experimental Protocols
Preparing a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 10 mM this compound stock solution in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Protocol:
-
Equilibrate: Allow the vial of this compound powder to come to room temperature for at least 1 hour before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.125 mg of this compound (Molecular Weight = 412.53 g/mol ).
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the weighed this compound. For a 10 mM solution, if you weighed 4.125 mg, add 1 mL of DMSO. It is recommended to use newly opened DMSO as it is hygroscopic, and absorbed moisture can reduce solubility.[3][4]
-
Mixing: Vortex the solution until the this compound is completely dissolved. Sonication is recommended to aid dissolution if necessary.[1]
-
Aliquoting: To avoid repeated freeze-thaw cycles which can lead to product inactivation, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[4]
-
Storage: Store the aliquoted stock solutions at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[1][4]
Calculation for Stock Solution Preparation:
To prepare a stock solution of a specific concentration, use the following formula:
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) [4]
For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 0.001 L * 412.53 g/mol * 1000 mg/g = 4.125 mg
Preparation of Working Solutions
For cell-based assays, it is crucial to make serial dilutions of the DMSO stock solution in DMSO first before adding the final diluted sample to the aqueous buffer or cell culture medium. This helps to prevent the precipitation of the compound. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[5]
For in vivo experiments, a recommended formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[1] It is advised to prepare this working solution fresh on the day of use.[4]
Signaling Pathways and Experimental Workflows
Below is a diagram illustrating the workflow for preparing a this compound stock solution.
Caption: Workflow for this compound stock solution preparation.
References
Measuring Lanabecestat's Effect on Aβ40 and Aβ42 Levels: Application Notes and Protocols
Introduction
Lanabecestat (also known as LY3314814) is an orally active, potent, and selective inhibitor of the β-site amyloid precursor protein-cleaving enzyme 1 (BACE1). BACE1 is the rate-limiting enzyme in the amyloidogenic processing of the amyloid precursor protein (APP), a critical step in the production of amyloid-beta (Aβ) peptides, including Aβ40 and Aβ42. The accumulation of Aβ peptides in the brain is a central pathological hallmark of Alzheimer's disease (AD). By inhibiting BACE1, this compound aims to reduce the production of these neurotoxic peptides, thereby potentially slowing the progression of AD.
These application notes provide a detailed overview and protocols for measuring the in vivo effects of this compound on the levels of Aβ40 and Aβ42 in cerebrospinal fluid (CSF) and plasma. The provided methodologies are based on findings from clinical studies of this compound and are intended for researchers, scientists, and drug development professionals working on AD therapeutics.
Mechanism of Action: BACE1 Inhibition
The processing of APP can occur through two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway. In the amyloidogenic pathway, BACE1 first cleaves APP to generate a soluble N-terminal fragment (sAPPβ) and a C-terminal fragment (C99). The C99 fragment is then cleaved by γ-secretase to produce Aβ peptides of varying lengths, most commonly Aβ40 and the more aggregation-prone Aβ42. This compound selectively binds to the active site of BACE1, preventing the initial cleavage of APP and thereby reducing the downstream production of both Aβ40 and Aβ42.
Quantitative Data: Effect of this compound on Aβ Levels
Clinical studies have demonstrated a dose-dependent reduction in Aβ40 and Aβ42 levels in both CSF and plasma following the administration of this compound. The tables below summarize the quantitative findings from these studies.
Table 1: Mean Percentage Change from Baseline in CSF Aβ Levels After 14 Days of Dosing
| Analyte | Placebo | This compound 15 mg | This compound 45 mg |
| Aβ40 | - | 53% reduction | 76% reduction |
| Aβ42 | - | 55% reduction | 78% reduction |
| sAPPβ | - | 56% reduction | 78% reduction |
Table 2: Mean Percentage Change from Baseline in Plasma Aβ Levels After 14 Days of Dosing
| Analyte | Placebo | This compound 15 mg | This compound 45 mg |
| Aβ40 | - | 50% reduction | 66% reduction |
| Aβ42 | - | 52% reduction | 70% reduction |
Experimental Protocols
The following protocols describe the methods for collecting and analyzing CSF and plasma samples to determine the levels of Aβ40 and Aβ42.
Sample Collection and Processing
a) Cerebrospinal Fluid (CSF)
-
Collection: Collect CSF via lumbar puncture into polypropylene tubes.
-
Processing: Within 15 minutes of collection, centrifuge the CSF at 2,000 x g for 10 minutes at 4°C.
-
Aliquoting: Carefully transfer the supernatant into new polypropylene tubes, avoiding the pellet.
-
Storage: Store aliquots at -80°C until analysis.
b) Plasma
-
Collection: Collect whole blood into tubes containing a suitable anticoagulant (e.g., EDTA).
-
Processing: Within 30 minutes of collection, centrifuge the blood at 1,500 x g for 15 minutes at 4°C.
-
Aliquoting: Carefully transfer the plasma supernatant into new polypropylene tubes.
-
Storage: Store aliquots at -80°C until analysis.
Quantification of Aβ40 and Aβ42 Levels by Immunoassay
A variety of commercially available immunoassay platforms can be used to quantify Aβ40 and Aβ42 levels, such as enzyme-linked immunosorbent assays (ELISA) or Meso Scale Discovery (MSD) electrochemiluminescence assays. The following is a generalized protocol for an ELISA.
a) Materials
-
Aβ40 and Aβ42 ELISA kits (containing capture antibody-coated plates, detection antibodies, standards, and buffers)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
b) Protocol
-
Preparation: Thaw all reagents, samples, and standards on ice. Prepare serial dilutions of the Aβ standards according to the kit manufacturer's instructions.
-
Sample Loading: Add 100 µL of standards, controls, and samples (diluted as necessary) to the appropriate wells of the antibody-coated plate.
-
Incubation: Cover the plate and incubate for 2 hours at room temperature or overnight at 4°C.
-
Washing: Aspirate the contents of the wells and wash the plate 3-5 times with wash buffer.
-
Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well.
-
Incubation: Cover the plate and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Streptavidin-HRP: Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate to each well.
-
Incubation: Cover the plate and incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well.
-
Color Development: Incubate the plate for 15-30 minutes at room temperature in the dark, monitoring for color development.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentrations of Aβ40 and Aβ42 in the samples.
Conclusion
The measurement of Aβ40 and Aβ42 in CSF and plasma is a critical component in the development of BACE1 inhibitors like this compound. The protocols and data presented here provide a framework for researchers to assess the pharmacodynamic effects of such compounds. Consistent and rigorous application of these methodologies is essential for obtaining reliable and reproducible results in both preclinical and clinical settings.
Using Lanabecestat to Study Amyloid Precursor Protein Processing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanabecestat (also known as AZD3293 or LY3314814) is a potent, brain-permeable inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2] BACE1 is the rate-limiting enzyme in the amyloidogenic pathway, which is responsible for the production of amyloid-beta (Aβ) peptides.[3] These peptides can aggregate to form the amyloid plaques that are a pathological hallmark of Alzheimer's disease.[3][4] By inhibiting BACE1, this compound effectively reduces the production of Aβ peptides.[1][5] Although clinical trials with this compound for the treatment of Alzheimer's disease were discontinued due to a lack of efficacy in slowing cognitive decline, it remains a valuable research tool for studying the intricacies of amyloid precursor protein (APP) processing and the physiological roles of BACE1.[6]
These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo research settings to investigate its effects on APP processing.
Data Presentation
In Vitro and In Vivo Efficacy of this compound
| Parameter | System | Value | Reference |
| BACE1 Inhibition (Kᵢ) | Enzymatic Assay | 0.4 nM | [No specific reference found] |
| BACE1 Binding Affinity (IC₅₀) | Radioligand Binding Assay | 0.6 nM | [5][6] |
| BACE2 Binding Affinity (IC₅₀) | Radioligand Binding Assay | 0.9 nM | [5][6] |
| Aβ40 Secretion Inhibition (cellular) | SH-SY5Y/APP cells, N2A cells, primary mouse and guinea pig neurons | High picomolar potency | [5] |
Clinical Pharmacodynamic Effects of this compound
| Analyte | Matrix | Dose | Percent Reduction (Mean) | Reference |
| Aβ1-40 | Plasma | 5 - 750 mg (single dose) | >70% | [5][6] |
| Aβ1-42 | Plasma | 5 - 750 mg (single dose) | >70% | [5][6] |
| Aβ1-40 | CSF | 20 mg (daily) | 58.0% | [5][6] |
| Aβ1-40 | CSF | 50 mg (daily) | 73.3% | [5][6] |
| Aβ1-42 | CSF | 20 mg (daily) | 51.3% | [5][6] |
| Aβ1-42 | CSF | 50 mg (daily) | 65.5% | [5][6] |
| Aβ42 | CSF | 15 mg (multiple doses) | 63% | [7] |
| Aβ42 | CSF | 50 mg (multiple doses) | 79% | [7] |
Signaling Pathways and Experimental Workflows
Amyloid Precursor Protein (APP) Processing Pathway
Caption: Amyloid Precursor Protein (APP) processing pathways.
Experimental Workflow for In Vitro Studies
Caption: Workflow for in vitro analysis of this compound.
Experimental Workflow for In Vivo Studies
Caption: Workflow for in vivo analysis of this compound.
Experimental Protocols
BACE1 Enzymatic Activity Assay (FRET-Based)
This protocol is adapted from commercially available BACE1 FRET assay kits.
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET substrate (e.g., based on the "Swedish" APP mutation)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
This compound
-
Known BACE1 inhibitor (positive control)
-
DMSO (for dissolving compounds)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of BACE1 enzyme in cold Assay Buffer.
-
Prepare a working solution of the BACE1 FRET substrate in Assay Buffer. Protect from light.
-
Prepare a stock solution of this compound in DMSO and create a dilution series in Assay Buffer.
-
Prepare a working solution of the known BACE1 inhibitor in Assay Buffer.
-
-
Assay Setup (per well):
-
Add 40 µL of Assay Buffer.
-
Add 10 µL of this compound dilution, known inhibitor, or vehicle (Assay Buffer with DMSO).
-
Add 50 µL of BACE1 enzyme working solution.
-
-
Initiate Reaction:
-
Add 10 µL of BACE1 FRET substrate working solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C, protected from light.
-
Measure fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/520 nm for HiLyte Fluor™ 488/QXL™-520 substrate) at regular intervals for a kinetic assay or at a fixed endpoint (e.g., 60 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time plot) or the endpoint fluorescence.
-
Determine the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot percent inhibition against this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
In Vitro Aβ and sAPPβ Measurement in SH-SY5Y Cells
Materials:
-
SH-SY5Y human neuroblastoma cells (stably transfected to overexpress human APP, if desired)
-
Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS, non-essential amino acids, and antibiotics)
-
This compound
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
ELISA kits for human Aβ40, Aβ42, and sAPPβ
-
Western blot reagents and antibodies against APP and its C-terminal fragments (C99)
Procedure:
-
Cell Culture and Plating:
-
Culture SH-SY5Y cells in a humidified incubator at 37°C with 5% CO₂.
-
Seed cells into 24- or 48-well plates at a density that allows for 70-80% confluency at the time of treatment.
-
-
This compound Treatment:
-
Prepare a dilution series of this compound in cell culture medium. The final DMSO concentration should be ≤ 0.1%.
-
Replace the existing medium with the medium containing this compound or vehicle control.
-
Incubate for 24-48 hours.
-
-
Sample Collection:
-
Collect the conditioned medium from each well and store at -80°C for Aβ and sAPPβ analysis.
-
Wash the cells with ice-cold PBS and lyse them with cell lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant. Store at -80°C.
-
-
Analysis:
-
ELISA: Measure the concentrations of Aβ40, Aβ42, and sAPPβ in the conditioned medium using specific ELISA kits according to the manufacturer's instructions.
-
Western Blot: Determine the protein concentration of the cell lysates using a BCA assay. Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with antibodies against APP and C99 to assess changes in APP processing.
-
-
Data Analysis:
-
Normalize the measured Aβ and sAPPβ concentrations to the total protein concentration in the corresponding cell lysates.
-
Calculate the percent reduction in Aβ and sAPPβ levels for each this compound concentration compared to the vehicle control.
-
Determine the EC₅₀ values for the reduction of Aβ and sAPPβ.
-
In Vivo Aβ Reduction in an Animal Model
This protocol provides a general framework for a study in transgenic mice expressing human APP.
Materials:
-
APP transgenic mice (e.g., 5XFAD)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose in water)
-
Anesthesia
-
Tools for blood, CSF, and brain tissue collection
-
Brain homogenization buffer (e.g., containing protease inhibitors)
-
ELISA kits for human Aβ40 and Aβ42
Procedure:
-
Animal Dosing:
-
Acclimate animals to handling and the oral gavage procedure.
-
Prepare a formulation of this compound in the vehicle at the desired concentrations.
-
Administer this compound or vehicle to the mice via oral gavage once daily for the desired duration.
-
-
Sample Collection:
-
At the end of the treatment period, anesthetize the mice.
-
Collect blood via cardiac puncture or another appropriate method into tubes containing an anticoagulant. Centrifuge to obtain plasma and store at -80°C.
-
Collect cerebrospinal fluid (CSF) from the cisterna magna. Store at -80°C.
-
Perfuse the animals with ice-cold saline and harvest the brains. Dissect the brain into desired regions (e.g., cortex, hippocampus) and snap-freeze in liquid nitrogen. Store at -80°C.
-
-
Brain Tissue Processing:
-
Homogenize the brain tissue in a suitable homogenization buffer on ice.
-
Centrifuge the homogenates at high speed to separate soluble and insoluble fractions. The supernatant contains the soluble Aβ fraction.
-
-
Aβ Measurement:
-
Measure the concentrations of Aβ40 and Aβ42 in the plasma, CSF, and soluble brain homogenates using specific ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the Aβ levels in the this compound-treated groups to the vehicle-treated group using appropriate statistical tests.
-
Determine the dose-dependent reduction in Aβ levels in different biological compartments.
-
Conclusion
This compound serves as a highly effective tool for researchers investigating the amyloidogenic pathway of APP processing. The protocols outlined above provide a foundation for conducting robust in vitro and in vivo experiments to elucidate the effects of BACE1 inhibition on Aβ production and related cellular processes. While its clinical development for Alzheimer's disease has been halted, the knowledge gained from studying this compound continues to contribute to our understanding of this complex neurodegenerative disease.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. genome.ucsc.edu [genome.ucsc.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of an APP-selective BACE1 inhibitor for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Robust Central Reduction of Amyloid-β in Humans with an Orally Available, Non-Peptidic β-Secretase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amyloid-Beta Quantification Following Lanabecestat Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanabecestat (also known as AZD3293 or LY3314814) is a potent inhibitor of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2][3] BACE1 is a key enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP).[2][4][5][6] This cleavage event is a prerequisite for the subsequent action of γ-secretase, which ultimately leads to the production of amyloid-beta (Aβ) peptides, including Aβ40 and Aβ42.[5][7] The accumulation and aggregation of Aβ peptides in the brain are considered a central pathological hallmark of Alzheimer's disease.[2][4]
By inhibiting BACE1, this compound effectively reduces the production of Aβ peptides.[8][2][7] Clinical trials have demonstrated that treatment with this compound leads to a significant, dose-dependent reduction in Aβ40 and Aβ42 levels in both cerebrospinal fluid (CSF) and plasma.[1][3][7] This document provides detailed protocols for the quantification of Aβ peptides using an Enzyme-Linked Immunosorbent Assay (ELISA) following treatment with this compound, along with expected outcomes based on clinical trial data.
Mechanism of Action of this compound
This compound is an orally administered small molecule that is brain-permeable.[3][7] It targets and inhibits the enzymatic activity of BACE1, thereby blocking the first step in the amyloidogenic processing of APP. This leads to a decrease in the production of the C99 fragment, a substrate for γ-secretase, and consequently, a reduction in the generation of Aβ peptides.[1]
Data Presentation: Expected Aβ Reduction after this compound Treatment
The following table summarizes the reported reductions in Aβ concentrations in human plasma and cerebrospinal fluid (CSF) following treatment with this compound, based on data from clinical studies.
| Analyte | Matrix | This compound Dose | % Reduction (approx.) | Reference |
| Aβ40 | Plasma | 5-750 mg (single dose) | >70% | [3] |
| Aβ42 | Plasma | 5-750 mg (single dose) | >70% | [3] |
| Aβ40 | CSF | 20 mg (daily) | 58.0% | [3] |
| Aβ42 | CSF | 20 mg (daily) | 51.3% | [3] |
| Aβ40 | CSF | 50 mg (daily) | 73.3% | [3] |
| Aβ42 | CSF | 50 mg (daily) | 65.5% | [3] |
| Aβ40 & Aβ42 | Blood | Not specified | 70-80% | [1] |
| CSF Aβ | CSF | Low Dose | 50% | [1] |
| CSF Aβ | CSF | High Dose | 73% | [1] |
Experimental Protocols: Aβ Quantification by ELISA
This section outlines the key experimental protocols for the quantification of Aβ40 and Aβ42 in biological samples, such as CSF, plasma, and brain tissue homogenates. Commercially available ELISA kits specific for human Aβ40 and Aβ42 should be used.[9][10][11][12][13]
Sample Preparation
Proper sample collection and preparation are critical for accurate Aβ quantification.
Cerebrospinal Fluid (CSF):
-
Collect CSF according to standard clinical procedures.
-
Centrifuge the samples at 1000 x g for 15-20 minutes at 2-8°C within 30 minutes of collection to remove any cellular debris.[11]
-
Aliquot the supernatant into polypropylene tubes to avoid interaction with sample materials.[14]
-
Store aliquots at -80°C until analysis. Avoid repeated freeze-thaw cycles.[11][14]
-
If necessary, dilute CSF samples with the appropriate sample diluent provided in the ELISA kit. A dilution of 1:2 to 1:5 is often recommended.[13]
Plasma:
-
Collect whole blood using EDTA or heparin as an anticoagulant.[11]
-
Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[11]
-
Carefully collect the plasma supernatant and transfer to clean polypropylene tubes.
-
Store plasma aliquots at -80°C until use. Avoid repeated freeze-thaw cycles.[11]
Brain Tissue Homogenate:
-
Keep brain tissue samples frozen at -80°C until homogenization.[14][15]
-
Add 10 volumes of ice-cold lysis buffer (often provided in the ELISA kit or can be a Tris-based buffer) containing a protease inhibitor cocktail.[14][15]
-
Homogenize the tissue on ice using a hand-held homogenizer or a Dounce homogenizer until no visible tissue clumps remain.[14]
-
Rotate the homogenate for 2 hours at 4°C.[14]
-
Centrifuge the lysate at high speed (e.g., 13,000-16,000 rpm) for 10-20 minutes at 4°C to pellet insoluble material.[14][15]
-
Carefully collect the supernatant, which contains the soluble Aβ fraction, and transfer to a new tube.
-
For the analysis of insoluble Aβ, the pellet can be further extracted with 70% formic acid.[14]
-
Store the brain lysate aliquots at -80°C.
ELISA Protocol (General Overview)
The following is a generalized sandwich ELISA protocol. Always refer to the specific instructions provided with the commercial ELISA kit being used. [9][10][11][12][13]
-
Reagent Preparation: Prepare all reagents, including standards, samples, and buffers, according to the kit manufacturer's instructions. Bring all reagents to room temperature before use.[11]
-
Plate Loading: Add standards, control samples, and prepared biological samples to the appropriate wells of the antibody-coated microplate.
-
Incubation: Incubate the plate for the time and temperature specified in the kit protocol (e.g., 3 hours at room temperature or overnight at 4°C).[12] This allows the Aβ in the samples to bind to the capture antibody.
-
Washing: Aspirate the contents of the wells and wash the plate multiple times (typically 4-5 times) with the provided wash buffer to remove any unbound material.[9][11]
-
Detection Antibody: Add the biotinylated detection antibody to each well and incubate as directed. This antibody will bind to a different epitope on the captured Aβ peptide.
-
Washing: Repeat the washing step to remove unbound detection antibody.
-
Enzyme Conjugate: Add a streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate. The streptavidin will bind to the biotin on the detection antibody.
-
Washing: Repeat the washing step to remove the unbound enzyme conjugate.
-
Substrate Addition: Add the chromogenic substrate (e.g., TMB) to each well. The HRP enzyme will catalyze a color change.[9]
-
Incubation: Incubate the plate in the dark for a specified period to allow for color development. The intensity of the color is proportional to the amount of Aβ present in the sample.[12]
-
Stop Reaction: Add a stop solution to each well to terminate the enzymatic reaction. This will typically change the color of the solution (e.g., from blue to yellow).[11][12]
-
Absorbance Reading: Immediately read the absorbance of each well at the appropriate wavelength (usually 450 nm) using a microplate reader.[9][12]
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of Aβ in the unknown samples.
References
- 1. alzforum.org [alzforum.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound [openinnovation.astrazeneca.com]
- 4. Efficacy and Safety of this compound for Treatment of Early and Mild Alzheimer Disease: The AMARANTH and DAYBREAK-ALZ Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 9. novamedline.com [novamedline.com]
- 10. Human Amyloid Beta 42 ELISA Kit (ab289832) | Abcam [abcam.com]
- 11. abbkine.com [abbkine.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Lanabecestat in DMSO: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of lanabecestat when working with Dimethyl Sulfoxide (DMSO). Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful preparation and storage of your this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in DMSO?
A1: this compound exhibits high solubility in DMSO. Various suppliers report slightly different maximum concentrations, so it is advisable to consult the certificate of analysis for your specific batch. Generally, concentrations of 80 mg/mL and higher have been reported.[1] Sonication may be recommended to achieve complete dissolution at higher concentrations.[1]
Q2: What are the recommended storage conditions for this compound powder and DMSO stock solutions?
A2: For long-term storage, this compound powder should be kept at -20°C. Once dissolved in DMSO, the stock solution is best stored at -80°C to ensure stability for up to one year.[1] For shorter periods, storage at -20°C is also acceptable. It is crucial to minimize freeze-thaw cycles.
Q3: How stable is this compound in a DMSO stock solution?
A3: While specific, publicly available long-term stability data with quantitative degradation analysis for this compound in DMSO is limited, one report indicates that this compound and its major metabolite demonstrated acceptable stability under controlled conditions.[2] General best practices for storing compounds in DMSO suggest that solutions can be stable for up to a year when stored at -80°C.[1] However, for critical experiments, it is always recommended to use freshly prepared solutions or to perform periodic quality control checks on stored stock solutions.
Q4: Can I sonicate or gently heat the this compound solution to aid dissolution?
A4: Yes, sonication is a recommended method to aid the dissolution of this compound in DMSO, especially at higher concentrations.[1] Gentle heating can also be employed, but it should be done with caution to avoid any potential degradation of the compound.
Q5: My this compound solution in DMSO appears to have precipitated after storage. What should I do?
A5: Precipitation can occur for several reasons, including the absorption of water by the hygroscopic DMSO, or exceeding the solubility limit at a lower temperature. First, allow the vial to equilibrate to room temperature. Then, try to redissolve the precipitate by vortexing or brief sonication. If the precipitate persists, it may be necessary to prepare a fresh stock solution. To prevent this, ensure you are using anhydrous DMSO and that the storage container is tightly sealed.
Data Presentation
Table 1: Solubility of this compound in DMSO
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 80 | 193.93 | Sonication is recommended.[1] |
| DMSO | 82 | 198.77 | Use fresh, anhydrous DMSO as moisture can reduce solubility. |
| DMSO | ≥ 100 | ≥ 242.41 | Saturation may not have been reached at this concentration. |
Table 2: Recommended Storage Conditions for this compound
| Format | Storage Temperature | Duration |
| Solid Powder | -20°C | Up to 3 years |
| In DMSO | -80°C | Up to 1 year[1] |
| In DMSO | -20°C | Shorter-term storage |
Experimental Protocols
Protocol for Preparation of a this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous (dry) DMSO
-
Sterile, amber glass vials or clear vials protected from light
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibration: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation of moisture.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder and transfer it to a sterile vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, use a sonicator for a short period to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: For long-term storage and to minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes in sterile, tightly sealed vials. Store the aliquots at -80°C.
Mandatory Visualizations
Caption: Workflow for preparing a this compound stock solution in DMSO.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in DMSO.
Caption: A troubleshooting guide for common issues with this compound in DMSO.
References
Troubleshooting inconsistent results in BACE1 inhibitor assays
Welcome to the technical support center for BACE1 inhibitor assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a typical BACE1 inhibitor assay?
A1: Most BACE1 inhibitor assays are based on Förster Resonance Energy Transfer (FRET). They utilize a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. When BACE1 cleaves the substrate, the fluorophore and quencher are separated, leading to an increase in fluorescence. The rate of this increase is proportional to BACE1 activity. Inhibitors will reduce the rate of cleavage, resulting in a lower fluorescence signal.[1]
Q2: What are the critical reagents in a BACE1 inhibitor assay?
A2: The key components include:
-
BACE1 Enzyme: Recombinant human BACE1 is commonly used.[2]
-
FRET Substrate: A peptide substrate with a fluorophore and a quencher.[1][2]
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Assay Buffer: Typically an acidic buffer (e.g., sodium acetate, pH 4.5) to ensure optimal BACE1 activity.[3][4][5]
-
Inhibitor: The compound being tested for its inhibitory effect.
-
Positive Control: A known BACE1 inhibitor to validate the assay.[1]
-
Solvent: Usually DMSO, for dissolving the test compounds.
Q3: Why is the assay performed at an acidic pH?
A3: BACE1 is an aspartyl protease with an optimal pH for activity in the acidic range, typically around pH 4.5.[3][4] Performing the assay at this pH ensures maximal enzyme activity and sensitivity for detecting inhibition.
Q4: My BACE1 enzyme seems to be inactive. What are the possible causes?
A4: Inactive BACE1 enzyme can be due to several factors:
-
Improper Storage: Ensure the enzyme is stored at the recommended temperature (typically -80°C) and avoid repeated freeze-thaw cycles.[1]
-
Incorrect Handling: Keep the enzyme on ice when in use.
-
Degradation: The enzyme may have degraded over time. It's advisable to use a fresh aliquot or a new batch of enzyme.
Troubleshooting Guide
Issue 1: High Background Signal or No Signal Detected
| Potential Cause | Recommended Solution |
| Substrate Degradation | The FRET substrate is light-sensitive and can degrade over time. Protect the substrate from light and prepare fresh dilutions for each experiment.[1][5] |
| Contaminated Reagents | Use high-purity water and reagents to prepare buffers. Filter-sterilize the buffers if necessary.[1] |
| Incorrect Wavelength Settings | Verify the excitation and emission wavelengths on the plate reader are correctly set for the specific fluorophore in your substrate.[6] |
| Unsuitable Microplate | For fluorescence assays, use black plates with clear bottoms to minimize background fluorescence and well-to-well crosstalk.[6] |
Issue 2: Inconsistent or Non-Reproducible Results
| Potential Cause | Recommended Solution |
| Inhibitor Solubility Issues | Ensure the test compound is fully dissolved in the assay buffer at the tested concentrations. Some compounds may precipitate, leading to inconsistent results.[1] The final DMSO concentration should typically not exceed 1%.[2] |
| Incorrect Pipetting | Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes. Prepare a master mix for reagents where possible to minimize pipetting errors.[6] |
| Incomplete Mixing | Gently mix the contents of the wells after adding all reagents, for example, by using a plate shaker for a few seconds.[1] |
| Temperature Fluctuations | BACE1 activity is temperature-dependent. Pre-warm the microplate reader to the recommended assay temperature (often 37°C).[1] |
| Improperly Thawed Components | Thaw all reagents completely and mix gently before use to ensure homogeneity.[6] |
Issue 3: Unexpected Results or Artifacts
| Potential Cause | Recommended Solution |
| Non-specific Inhibition | Some compounds can interfere with the assay through mechanisms other than direct BACE1 inhibition (e.g., aggregation). Consider performing secondary assays to confirm the mechanism of action.[1] |
| Fluorescent Compounds | If the test compound is fluorescent, it may interfere with the assay signal. Test the compound alone in the assay buffer to check for intrinsic fluorescence at the assay wavelengths.[2] |
| Cross-reactivity with other Proteases | Some BACE1 inhibitors may also inhibit other proteases like BACE2 or Cathepsin D.[7][8] It may be necessary to perform selectivity assays against related proteases. |
| Incorrect Data Analysis | Ensure you are using the correct formulas and controls for calculating percentage inhibition and IC50 values.[1] |
Quantitative Data Summary
| Parameter | Typical Values | Notes |
| BACE1 Concentration | 100 pM - 300 nM | The optimal concentration depends on the substrate and assay sensitivity.[4][7] |
| Substrate Concentration | 9 µM - 10 µM | This is often near the Km value for the substrate.[9] |
| Positive Control IC50 (Verubecestat) | ~25 nM | This can vary depending on assay conditions.[9] |
| Incubation Time | 30 - 60 minutes | The reaction should be monitored to ensure it is in the linear range.[5] |
Experimental Protocols
Standard BACE1 FRET-Based Inhibition Assay
Objective: To determine the in vitro potency of a test compound in inhibiting BACE1 activity.
Methodology:
-
Reagent Preparation:
-
Prepare the assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5) and bring it to room temperature.[5]
-
Dilute the BACE1 enzyme to the desired working concentration in cold assay buffer. Keep the diluted enzyme on ice.
-
Prepare a working solution of the FRET substrate in the assay buffer. Protect this solution from light.[5]
-
Prepare serial dilutions of the test compound and a known BACE1 inhibitor (positive control) in assay buffer containing a final concentration of 1% DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of the assay buffer to the background wells.
-
Add 46 µL of assay buffer and 4 µL of active BACE1 to the positive control (100% activity) wells.[5]
-
Add 44 µL of assay buffer, 4 µL of active BACE1, and 2 µL of a potent BACE1 inhibitor to the negative control wells.[5]
-
To the sample wells, add the diluted test compounds.
-
Initiate the reaction by adding the BACE1 substrate solution to all wells. The final volume in all wells should be 100 µL.[9]
-
-
Incubation and Measurement:
-
Incubate the plate at the optimal temperature (e.g., 37°C), protected from light.[1]
-
Measure the fluorescence intensity at appropriate time points (e.g., every 5 minutes for 30-60 minutes) using a fluorescence plate reader with excitation and emission wavelengths specific to the substrate's fluorophore.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Determine the rate of reaction (increase in fluorescence over time) for each well.
-
Calculate the percent inhibition for each concentration of the test compound relative to the controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Visualizations
Caption: BACE1 initiates the amyloidogenic processing of APP.
Caption: A logical workflow for troubleshooting inconsistent BACE1 assay results.
Caption: A step-by-step workflow for a BACE1 inhibitor screening assay.
References
- 1. benchchem.com [benchchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Development of a specific ELISA to measure BACE1 levels in human tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.abcam.com [docs.abcam.com]
- 7. Biochemical and cell-based assays for characterization of BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. It’s good to know what to BACE the specificity of your inhibitors on - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Lanabecestat and BACE2 Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Lanabecestat on BACE2.
Frequently Asked Questions (FAQs)
Q1: What is the selectivity profile of this compound for BACE1 versus BACE2?
A1: this compound is a non-selective inhibitor of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) and its homolog, BACE2. In binding assays, this compound has been shown to have nearly equal potency for both enzymes.
Q2: What are the known physiological functions of BACE2?
A2: BACE2 is involved in several physiological processes, distinct from the primary role of BACE1 in amyloid-beta (Aβ) production. Key functions of BACE2 include:
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Pigmentation: BACE2 cleaves the premelanosome protein (PMEL), which is crucial for melanin production. Inhibition of BACE2 can therefore lead to changes in hair and skin pigmentation.[1]
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Glucose Homeostasis: BACE2 is expressed in pancreatic beta-cells and cleaves transmembrane protein 27 (Tmem27), a protein involved in regulating beta-cell mass and function.[2]
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Processing of other substrates: BACE2 has other known substrates, and its inhibition could potentially interfere with their respective signaling pathways.
Q3: What were the observed off-target effects of this compound in clinical trials that could be attributed to BACE2 inhibition?
A3: In the AMARANTH and DAYBREAK-ALZ clinical trials, several adverse events were reported more frequently in patients receiving this compound compared to placebo.[3] One of the most notable effects likely linked to BACE2 inhibition was hair color changes (depigmentation).[3][4] This is consistent with the known role of BACE2 in processing the premelanosome protein (PMEL).[1]
Q4: My experimental results show unexpected phenotypic changes in cells or animals treated with this compound. Could this be due to BACE2 inhibition?
A4: Yes, it is highly probable. Given this compound's non-selective profile, any unexpected phenotypes, particularly those related to pigmentation, pancreatic function, or other tissues where BACE2 is highly expressed, should be investigated as potential off-target effects of BACE2 inhibition.
Troubleshooting Guides
Issue: Observing unexpected cellular or physiological effects with this compound treatment.
Possible Cause: Off-target inhibition of BACE2 by this compound.
Troubleshooting Steps:
-
Review BACE2 Expression: Confirm if BACE2 is expressed in the cell line or animal model being used. Tissues with high BACE2 expression, such as the pancreas and melanocytes, are more susceptible to off-target effects.[1]
-
Analyze Known BACE2 Substrates: Investigate whether the observed phenotype could be related to the altered processing of known BACE2 substrates like PMEL or Tmem27.[1][2]
-
Use a BACE1-Selective Inhibitor: As a control, repeat the experiment with a highly selective BACE1 inhibitor (if available) to determine if the effect persists. This can help differentiate between BACE1- and BACE2-mediated effects.
-
Rescue Experiment: If a specific BACE2 substrate is implicated, consider a rescue experiment by overexpressing the downstream product of BACE2 cleavage to see if the phenotype is reversed.
Issue: Difficulty in distinguishing between BACE1- and BACE2-mediated effects in your assay.
Possible Cause: The in vitro or in vivo system co-expresses both BACE1 and BACE2, and the endpoint measurement does not differentiate between the activities of the two enzymes.
Troubleshooting Steps:
-
Cell Line Selection: If possible, use a cell line that endogenously expresses only BACE1 or has had the BACE2 gene knocked out (or vice versa) to isolate the activity of each enzyme.
-
Selective Substrates: Utilize fluorogenic or chromogenic substrates that are preferentially cleaved by either BACE1 or BACE2 to selectively measure the activity of one enzyme in the presence of the other.
-
Immunoprecipitation-Based Assay: Before measuring enzymatic activity, use specific antibodies to immunoprecipitate either BACE1 or BACE2 from your cell or tissue lysates. This will allow you to measure the activity of the isolated enzyme.[5]
Data Presentation
Table 1: Inhibitory Potency of this compound against BACE1 and BACE2
| Enzyme | Parameter | Value (nM) |
| BACE1 | Ki | 0.6 |
| BACE2 | Ki | 0.9 |
Note: Ki values are from binding assays.
Table 2: Key BACE2 Substrates and Potential Consequences of Inhibition
| Substrate | Physiological Role | Potential Consequence of Inhibition |
| PMEL (Premelanosome Protein) | Melanin Production | Hair and skin depigmentation |
| Tmem27 (Transmembrane protein 27) | Pancreatic β-cell mass and function | Altered glucose homeostasis |
| APP (Amyloid Precursor Protein) | BACE2 cleaves APP at a different site than BACE1, potentially reducing Aβ production. | Complex effects on Aβ metabolism |
| Neuregulin 1 (NRG1) | Neuronal development and function | Potential neurological effects |
| Jagged1 (Jag1) | Notch signaling pathway | Effects on cell fate determination |
Experimental Protocols
Protocol 1: In Vitro FRET-Based Assay for BACE1/BACE2 Selectivity
This protocol describes a fluorescence resonance energy transfer (FRET) assay to determine the inhibitory potency (IC50) of a compound against BACE1 and BACE2.
Materials:
-
Recombinant human BACE1 and BACE2 enzymes
-
FRET-based peptide substrate for BACE1/BACE2 (e.g., a peptide with a fluorophore and a quencher on opposite ends of the cleavage site)
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Test compound (this compound) and control inhibitors
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute into the assay buffer.
-
In a 96-well plate, add the diluted this compound or control inhibitors.
-
Add the BACE1 or BACE2 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET substrate to all wells.
-
Immediately begin kinetic reading of the fluorescence signal at appropriate excitation and emission wavelengths for the chosen FRET pair.
-
Monitor the increase in fluorescence over time as the substrate is cleaved.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value for each enzyme.
Protocol 2: Cellular Assay to Measure BACE1 and BACE2 Activity
This protocol outlines a method to assess the inhibition of endogenous BACE1 and BACE2 in a cellular context.
Materials:
-
Cell line co-expressing BACE1 and BACE2 (e.g., HEK293 cells)
-
This compound
-
Cell lysis buffer
-
Antibodies specific for BACE1 and BACE2
-
Protein A/G magnetic beads
-
FRET-based peptide substrate for BACE1/BACE2
-
Fluorescence plate reader
Procedure:
-
Culture the cells and treat with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
For each sample, aliquot the lysate into two tubes.
-
To one tube, add an antibody specific for BACE1, and to the other, add an antibody specific for BACE2. Incubate to allow antibody-enzyme binding.
-
Add protein A/G magnetic beads to each tube to immunoprecipitate the antibody-enzyme complexes.
-
Wash the beads to remove non-specific binding.
-
Resuspend the beads in the assay buffer.
-
Add the FRET substrate to each sample and measure the fluorescence signal over time.
-
The measured activity in each sample corresponds to the activity of the immunoprecipitated enzyme (BACE1 or BACE2).
-
Compare the activity in this compound-treated samples to untreated controls to determine the extent of inhibition for each enzyme.
Visualizations
References
- 1. Is It the Twilight of BACE1 Inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Mechanism-based Neurology and Psychiatry: A BACE1/2 and Downstream Pathway Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of this compound for Treatment of Early and Mild Alzheimer Disease: The AMARANTH and DAYBREAK-ALZ Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzforum.org [alzforum.org]
- 5. BACE1 and BACE2 Enzymatic Activities in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Cognitive Worsening with BACE Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cognitive worsening during experiments with Beta-site Amyloid Precursor Protein Cleaving Enzyme (BACE) inhibitors.
Frequently Asked Questions (FAQs)
Q1: We are observing cognitive deficits in our animal models treated with a BACE inhibitor, despite a significant reduction in brain Aβ levels. Is this a known phenomenon?
A: Yes, this is a documented finding in both preclinical and clinical studies.[1][2][3][4] While BACE inhibitors effectively reduce the production of amyloid-beta (Aβ) peptides by inhibiting the BACE1 enzyme, several clinical trials were halted due to cognitive worsening in patients.[2][4][5] This suggests that the cognitive decline may be an on-target effect of BACE1 inhibition, independent of its effect on Aβ.
Q2: What are the potential mechanisms underlying BACE inhibitor-associated cognitive worsening?
A: The leading hypothesis is that BACE1 has several physiological substrates besides Amyloid Precursor Protein (APP) that are crucial for normal synaptic function.[6][7][8][9][10] Inhibition of BACE1 can disrupt the processing of these substrates, leading to impaired synaptic plasticity, reduced dendritic spine density, and altered neurotransmission.[11][12][13][14]
Key BACE1 substrates implicated in cognitive function include:
-
Neuregulin-1 (NRG1): Involved in myelination, synaptic plasticity, and neurotransmitter receptor expression.[6][8][9]
-
Seizure-related protein 6 (SEZ6): Plays a role in dendritic spine formation and synapse maintenance.[6][15][16]
-
Close Homolog of L1 (CHL1): Important for axon guidance and synaptic function.[6][9]
-
Voltage-gated sodium channel β-subunits (Navβs): BACE1-mediated cleavage of these subunits can alter neuronal excitability.[9][10]
Q3: How can we differentiate between on-target and off-target toxicities of our BACE inhibitor?
A: Differentiating between on-target and off-target effects is critical. An on-target effect results from the inhibition of BACE1 itself, while an off-target effect is due to the compound interacting with other molecules.
-
On-target effects leading to cognitive worsening are likely due to the inhibition of BACE1's physiological functions beyond Aβ production.[2][12]
-
Off-target effects could include liver toxicity, as seen with some BACE inhibitors in clinical trials, which may not be directly related to BACE1 inhibition.[17]
To investigate this, you can:
-
Test the inhibitor in Bace1 knockout mice. If the cognitive deficits are still observed, it suggests an off-target effect. If the deficits are absent, it points to an on-target mechanism.[11]
-
Profile your compound against a panel of other enzymes and receptors to identify potential off-target interactions.
Q4: Is the cognitive worsening induced by BACE inhibitors reversible?
A: Clinical trial data for some BACE inhibitors, such as atabecestat, have shown that the cognitive impairment can be reversible after treatment discontinuation.[3][18] This suggests that the underlying mechanism may be related to synaptic dysfunction rather than irreversible neurodegeneration.[18] However, the extent of recovery may vary depending on the specific inhibitor, dose, and duration of treatment.
Troubleshooting Guides
Problem 1: Unexpected cognitive deficits observed in behavioral tests (e.g., Morris water maze, Y-maze).
Possible Cause 1: On-target inhibition of physiological BACE1 substrates.
-
Troubleshooting Steps:
-
Lower the dose: Cognitive worsening appears to be a dose-dependent effect.[2][5] Reducing the dose might achieve a therapeutic window with sufficient Aβ reduction but minimal impact on other BACE1 substrates.
-
Assess synaptic plasticity: Perform electrophysiological recordings (e.g., LTP, LTD) in hippocampal slices from treated animals to directly measure synaptic function.[11][14][19]
-
Analyze dendritic spine density: Use imaging techniques like two-photon microscopy to quantify changes in dendritic spine morphology and density in relevant brain regions.[11][16]
-
Measure levels of other BACE1 substrate cleavage products: Besides Aβ, measure the levels of soluble fragments of SEZ6 or other relevant substrates in the brain or CSF to confirm target engagement beyond APP.[16][20]
-
Possible Cause 2: Off-target effects of the compound.
-
Troubleshooting Steps:
-
Conduct counter-screening: Test the compound's activity against a broad panel of kinases, proteases, and receptors.
-
Evaluate in Bace1 knockout models: As mentioned in the FAQs, administering the inhibitor to Bace1 knockout mice can help distinguish on-target from off-target effects.[11]
-
Problem 2: Conflicting results between Aβ reduction and cognitive outcomes.
Possible Cause: The amyloid hypothesis may not fully explain the cognitive symptoms at the tested disease stage.
-
Troubleshooting Steps:
-
Consider the timing of intervention: BACE inhibitors might be more effective at preventing plaque formation in very early or preclinical stages of Alzheimer's disease rather than reversing existing pathology and cognitive decline.[2][21]
-
Investigate neuroinflammation: BACE1 is also expressed in microglia and its inhibition can modulate neuroinflammatory responses.[22] Assess markers of microglial activation and inflammation in your experimental model.
-
Data Presentation
Table 1: Summary of Cognitive Outcomes from BACE Inhibitor Clinical Trials
| BACE Inhibitor | Trial | Disease Stage | Key Cognitive Outcome | Citation |
| Verubecestat | APECS | Prodromal Alzheimer's Disease | Worsening on CCS-3D Total Score, Episodic Memory, and Attention/Processing Speed domains. | [23] |
| Lanabecestat | AMARANTH | Early Alzheimer's Disease | Worsening on RBANS Total Score, Immediate Memory, and Visuospatial/Constructional Indexes. | [23] |
| Atabecestat | Phase 2b/3 | Preclinical Alzheimer's Disease | Dose-dependent cognitive worsening. | [3] |
Table 2: Preclinical Data on the Impact of BACE Inhibitors on Synaptic Plasticity
| BACE Inhibitor | Animal Model | Key Finding | Quantitative Impact | Citation |
| SCH1682496 | Adult Mice | Reduced hippocampal long-term potentiation (LTP). | Dose-dependent reduction in LTP. | [11][19] |
| LY2811376 | Adult Mice | Reduced hippocampal long-term potentiation (LTP). | Significant reduction in LTP. | [11] |
| Verubecestat | Mouse Hippocampal Slices | Significantly inhibited LTP. | LTP reduced to 123 ± 8% vs. 152 ± 7% in vehicle. | [14] |
| This compound | Mouse Hippocampal Slices | Significantly inhibited LTP. | LTP reduced to 134 ± 8% vs. 155 ± 7% in vehicle. | [14] |
| Shionogi compound 1 | Adult Mice | Significant decrease in dendritic spine number after 21 days. | sSez6 levels reduced to 17% of vehicle. | [16] |
Experimental Protocols
Protocol 1: Assessment of Long-Term Potentiation (LTP) in Hippocampal Slices
-
Animal Treatment: Administer the BACE inhibitor or vehicle to adult mice for the desired duration.
-
Slice Preparation:
-
Anesthetize the mouse and perfuse transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Rapidly dissect the brain and prepare 300-400 µm thick horizontal hippocampal slices using a vibratome in ice-cold aCSF.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
-
Continue recording fEPSPs for at least 60 minutes post-HFS to measure the potentiation.
-
-
Data Analysis: Express the fEPSP slope as a percentage of the pre-HFS baseline. Compare the degree of potentiation between the inhibitor-treated and vehicle-treated groups.[14]
Protocol 2: In Vivo Two-Photon Imaging of Dendritic Spine Dynamics
-
Animal Model: Use transgenic mice expressing a fluorescent protein in a subset of neurons (e.g., Thy1-YFP mice).
-
Surgical Preparation:
-
Anesthetize the mouse and secure it in a stereotaxic frame.
-
Perform a craniotomy over the brain region of interest (e.g., somatosensory cortex).
-
Implant a glass window over the exposed brain for chronic imaging.
-
-
BACE Inhibitor Treatment: Administer the BACE inhibitor or vehicle to the mice.
-
Imaging:
-
Anesthetize the mouse and fix its head under the two-photon microscope.
-
Acquire high-resolution z-stacks of dendritic segments from identified neurons at different time points (e.g., baseline, and after 1, 2, and 3 weeks of treatment).
-
-
Data Analysis:
-
Manually or semi-automatically reconstruct the dendritic segments and identify individual spines.
-
Calculate spine density (number of spines per unit length of dendrite).
-
Track individual spines over time to determine spine formation and elimination rates.
-
Compare these parameters between the inhibitor-treated and vehicle-treated groups.[11][16]
-
Mandatory Visualizations
Caption: Amyloid Precursor Protein (APP) processing pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. j-alz.com [j-alz.com]
- 4. BACE-1 inhibition worsens cognition in patients with prodromal Alzheimer’s disease | MDedge [mdedge.com]
- 5. Revisiting BACE inhibitors: the potential of BACE1 for delaying Alzheimer’s onset | VJDementia [vjdementia.com]
- 6. researchgate.net [researchgate.net]
- 7. Exploring the cognitive impact of BACE1 inhibition for Alzheimer’s disease | VJDementia [vjdementia.com]
- 8. BACE1: More than just a β‐secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Normal and Pathologic Roles of the Alzheimer's β-secretase, BACE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The β-Secretase Enzyme BACE in Health and Alzheimer's Disease: Regulation, Cell Biology, Function, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological inhibition of BACE1 impairs synaptic plasticity and cognitive functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Consequences of Pharmacological BACE Inhibition on Synaptic Structure and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BACE1 controls synaptic function through modulating release of synaptic vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Adverse Neurologic Effect of BACE1 inhibitors in Alzheimer’s disease trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Lessons from a BACE inhibitor trial: Off-site but not off base - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BACE1 inhibitors: investigating the mechanisms of cognitive worsening | VJDementia [vjdementia.com]
- 19. researchgate.net [researchgate.net]
- 20. It’s good to know what to BACE the specificity of your inhibitors on - PMC [pmc.ncbi.nlm.nih.gov]
- 21. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 22. Inhibition of BACE1 attenuates microglia-induced neuroinflammation after intracerebral hemorrhage by suppressing STAT3 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cognitive outcomes in trials of two BACE inhibitors in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Lanabecestat and Synaptic Function: A Technical Support Resource
For researchers, scientists, and drug development professionals investigating the impact of the BACE1 inhibitor lanabecestat on synaptic function, this technical support center provides essential guidance. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally active, brain-permeable inhibitor of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2][3][4] BACE1 is the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides.[2] By inhibiting BACE1, this compound was developed to reduce the formation of Aβ plaques, a pathological hallmark of Alzheimer's disease.[1][4]
Q2: this compound effectively reduced Aβ levels, so why were clinical trials discontinued?
Despite successfully reducing Aβ levels in the brain and cerebrospinal fluid (CSF) of patients, the Phase 3 clinical trials, AMARANTH and DAYBREAK-ALZ, were terminated.[1][4][5] An interim analysis revealed that this compound did not slow cognitive or functional decline compared to placebo and was therefore unlikely to meet its primary endpoints.[1][4][6]
Q3: What are the potential off-target or on-target side effects of this compound on synaptic function?
The adverse effects of BACE1 inhibitors on synaptic function are now considered to be primarily on-target effects. BACE1 has several physiological substrates at the synapse besides amyloid precursor protein (APP).[7][8] Inhibition of BACE1 can interfere with the normal processing of these substrates, such as Seizure protein 6 (Sez6) and neuregulin, which are crucial for synaptic plasticity, dendritic spine formation, and neurotransmission.[7][8][9] This interference is a likely mechanistic explanation for the cognitive worsening observed in some clinical trials with BACE1 inhibitors.[8]
Q4: Is there a therapeutic window for BACE1 inhibition that might spare synaptic function?
Preclinical evidence suggests that the degree of BACE1 inhibition is critical. While high-dose BACE1 inhibitors can impair synaptic plasticity, a more moderate inhibition might be safer.[10] Studies suggest that a partial reduction of Aβ production (around 50%) may be achievable without significantly compromising synaptic structure and function.[11] This suggests that careful dose-finding is crucial in preclinical studies to balance Aβ reduction with the preservation of synaptic health.
Troubleshooting Experimental Assays
Problem 1: Observed reduction in long-term potentiation (LTP) in hippocampal slices treated with this compound.
-
Possible Cause: This is an expected on-target effect. BACE1 inhibitors, including this compound, have been shown to significantly inhibit LTP, a key electrophysiological measure of synaptic plasticity that is a cellular correlate of memory.[8]
-
Troubleshooting Steps:
-
Confirm Drug Concentration: Ensure that the concentration of this compound used is relevant to in vivo exposures and aligns with published data.
-
Positive Controls: Use a known LTP-inhibiting compound to validate the assay's sensitivity.
-
Dose-Response Curve: Generate a dose-response curve to determine the concentration at which this compound begins to impact LTP. This can help identify a potential therapeutic window.
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Consider Paired-Pulse Facilitation (PPF): Measure PPF to investigate if the observed LTP deficit has a presynaptic component. Some BACE1 inhibitors have been shown to reduce PPF.[8]
-
Problem 2: Decreased dendritic spine density in cultured neurons or in vivo models after this compound treatment.
-
Possible Cause: This is a known consequence of prolonged BACE1 inhibition. Chronic blockade of BACE1 can reduce the formation of new dendritic spines, leading to an overall decrease in spine density.[2][9][12] This effect is likely mediated by the reduced cleavage of BACE1 substrates like Sez6, which is important for synaptic plasticity.[7]
-
Troubleshooting Steps:
-
Time-Course Analysis: Conduct a time-course experiment to determine the onset of dendritic spine changes. These effects may not be apparent after acute treatment.
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Analyze Spine Dynamics: If using longitudinal imaging (e.g., in vivo two-photon microscopy), separately quantify the rates of spine formation and elimination. BACE1 inhibition primarily affects the formation of new spines.[2][12]
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Measure Substrate Cleavage: If possible, measure the levels of soluble Sez6 (sSez6) as a biomarker for BACE1 activity at the synapse. A significant drop in sSez6 levels is correlated with a reduction in dendritic spine density.[7]
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Washout Experiment: Determine if the effect on spine density is reversible. Studies with other BACE1 inhibitors have shown that spine formation rates can recover after the cessation of treatment.[12]
-
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies on BACE1 inhibitors, including this compound.
Table 1: Effect of this compound on Hippocampal Long-Term Potentiation (LTP)
| Treatment Group | LTP (% of Baseline, Mean ± SEM) | Statistical Significance vs. Vehicle |
| Vehicle (DMSO) | 155 ± 7% | N/A |
| This compound | 134 ± 8% | p<0.05 |
Data from mouse hippocampal CA1 slices after 5 hours of exposure.[8]
Table 2: Impact of BACE1 Inhibitors on Dendritic Spine and Substrate Processing
| BACE1 Inhibitor | Reduction in Soluble Sez6 (sSez6) | Effect on Dendritic Spine Density |
| Elenbecestat | to 27% of vehicle | No significant decrease |
| Shionogi Compound 1 | to 17% of vehicle | Significant decrease |
| Shionogi Compound 2 | to 39% of vehicle | No significant decrease |
| MK-8931 | Not specified | Significant decrease (~6% after 21 days) |
Data from in vivo studies in mice.[7][13]
Table 3: Effect of BACE1 Inhibitor MK-8931 on Dendritic Spine Dynamics
| Parameter | Effect of MK-8931 Treatment |
| Fraction of New Spines | 50% ± 8.2% decrease |
| Fraction of Lost Spines | 29% ± 10.3% decrease |
Data from in vivo two-photon microscopy in mice after 21 days of treatment.[13]
Experimental Methodologies
1. Electrophysiology: Long-Term Potentiation (LTP) Measurement
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Preparation: Acute hippocampal slices (300-400 µm thick) are prepared from rodent brains and allowed to recover in artificial cerebrospinal fluid (aCSF) for at least 1 hour.
-
Recording: Slices are transferred to a recording chamber perfused with aCSF. Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region in response to stimulation of the Schaffer collateral pathway.
-
Treatment: A stable baseline of fEPSPs is recorded for 20-30 minutes. The slice is then perfused with aCSF containing either this compound (at the desired concentration) or vehicle (e.g., DMSO) for a specified period (e.g., 5 hours).[8]
-
Induction and Analysis: LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., multiple trains of 100 Hz stimulation). The fEPSP slope is monitored for at least 60 minutes post-HFS. The degree of potentiation is calculated as the percentage increase in the fEPSP slope compared to the pre-HFS baseline.
2. Imaging: Dendritic Spine Density and Dynamics
-
Method: In vivo two-photon microscopy.
-
Animal Model: Transgenic mice expressing a fluorescent protein in a subset of neurons (e.g., Thy1-GFP-M).
-
Procedure:
-
A cranial window is surgically implanted over the brain region of interest (e.g., somatosensory cortex).
-
Baseline imaging sessions are conducted to locate and record high-resolution Z-stacks of dendritic segments.
-
Animals are chronically treated with the BACE1 inhibitor (e.g., via oral gavage or medicated food pellets) or vehicle.
-
The same dendritic segments are re-imaged at multiple time points during and after the treatment period.
-
-
Analysis: Dendritic spines are manually or semi-automatically counted and tracked across imaging sessions. Key parameters to quantify include:
-
Spine Density: Total number of spines per unit length of the dendrite.
-
Spine Formation Rate: The percentage of new spines that appear between imaging sessions.
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Spine Elimination Rate: The percentage of spines that disappear between imaging sessions.
-
Visualized Pathways and Workflows
Caption: BACE1 cleavage of APP and off-target substrate Sez6.
Caption: Experimental workflow for Long-Term Potentiation (LTP) assays.
Caption: Troubleshooting logic for synaptic deficits with BACE1 inhibitors.
References
- 1. New Highly Selective BACE1 Inhibitors and Their Effects on Dendritic Spine Density In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | BACE1 Inhibitor MK-8931 Alters Formation but Not Stability of Dendritic Spines [frontiersin.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 5. This compound | ALZFORUM [alzforum.org]
- 6. This compound: Neuroimaging results in early symptomatic Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Adverse Neurologic Effect of BACE1 inhibitors in Alzheimer’s disease trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: Neuroimaging results in early symptomatic Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Accelerated long‐term forgetting is a BACE1 inhibitor‐reversible incipient cognitive phenotype in Alzheimer’s disease model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dynamin-inhibitory-peptide.com [dynamin-inhibitory-peptide.com]
- 12. BACE1 Inhibitor MK-8931 Alters Formation but Not Stability of Dendritic Spines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Lanabecestat In Vitro Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing Lanabecestat (also known as AZD3293 or LY3314814) in cell culture experiments, with a focus on mitigating potential cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active, brain-permeable small molecule that acts as a potent inhibitor of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2] BACE1 is the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease.[3][4][5] By inhibiting BACE1, this compound blocks the cleavage of amyloid precursor protein (APP) into neurotoxic Aβ peptides.[3][6] It has been shown to be nonselective for BACE1 versus BACE2.[1]
Q2: What are the reported potency values for this compound?
This compound is a highly potent BACE1 inhibitor. The reported in vitro potency varies depending on the assay system. It's crucial to consider these values when designing your experiments to use the lowest effective concentration.
| Assay Type | Target | Potency (IC50/Ki) |
| Cell-free assay | BACE1 | Ki: 0.4 nM |
| Cell-free assay | BACE1 | IC50: 0.6 nM |
| SH-SY5Y cells over-expressing AβPP | Aβ40 secretion | IC50: 80 pM |
| Primary mouse neuron cultures | Aβ40 secretion | IC50: 610 pM |
| Primary guinea pig neuron cultures | Aβ40 secretion | IC50: 310 pM |
Q3: My cells are showing signs of cytotoxicity after treatment with this compound. What are the potential causes?
Cytotoxicity in cell culture can stem from various factors. When using a potent compound like this compound, it is essential to differentiate between compound-specific effects and general cell culture issues. Potential causes include:
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High Compound Concentration: Exceeding the optimal concentration range can lead to off-target effects and cytotoxicity.[7]
-
Off-Target Effects: Although designed to be selective, high concentrations of any inhibitor can affect other cellular targets. BACE1 inhibitors, in general, have been associated with concerns of cognitive worsening and hepatotoxicity in clinical trials, suggesting potential off-target effects.[5]
-
Solvent Toxicity: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is non-toxic to your specific cell line (typically ≤ 0.1%).
-
General Cell Culture Problems: Issues unrelated to the compound itself, such as contamination (bacterial, fungal, mycoplasma), poor quality of reagents, or suboptimal incubator conditions (temperature, CO2, humidity), can cause cell death.[8]
Q4: How can I distinguish between apoptosis and necrosis in my cell culture?
Observing the morphology of dying cells can provide initial clues. Apoptosis, or programmed cell death, is characterized by cell shrinkage, membrane blebbing, and formation of apoptotic bodies. Necrosis is a form of uncontrolled cell death resulting from acute injury, characterized by cell swelling and lysis. Specific assays are required for definitive differentiation.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Reduced Viability
If you observe a significant decrease in cell viability after this compound treatment, follow this troubleshooting workflow:
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Troubleshooting Steps:
| Step | Action | Recommendation |
| 1. Verify Experimental Parameters | Double-check calculations for this compound dilutions and final concentrations. Review the protocol to ensure correct incubation times and cell seeding densities. | Always prepare fresh dilutions of the compound for each experiment. |
| 2. Check for Contamination | Visually inspect cultures for signs of bacterial or fungal contamination (cloudy media, pH changes).[8] Perform routine mycoplasma testing.[8] | If contamination is suspected, discard the cultures and thoroughly decontaminate the incubator and biosafety cabinet.[8] |
| 3. Optimize this compound Concentration | Perform a dose-response experiment starting from sub-nanomolar to low micromolar concentrations to determine the optimal, non-toxic range for your cell line.[7] | Aim for a concentration that achieves the desired level of BACE1 inhibition (e.g., ~50% Aβ reduction) without compromising cell viability.[7] |
| 4. Assess Solvent Toxicity | Run a vehicle control experiment with the same concentration of the solvent (e.g., DMSO) used in your this compound-treated cultures. | The final solvent concentration should be non-toxic to the cells. If it is, consider using a different solvent or reducing the concentration. |
| 5. Evaluate General Cell Culture Conditions | Ensure the incubator has the correct temperature, CO2, and humidity levels. Use high-quality, non-expired media and supplements. | Test new batches of serum and media on a small scale before using them in critical experiments. |
Issue 2: Inconsistent or Irreproducible Results
Inconsistent results can be frustrating. Consider the following to improve reproducibility:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic changes.
-
Cell Seeding Density: Ensure a uniform cell seeding density across all wells and plates.
-
Compound Stability: Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles.
-
Assay Variability: Be mindful of edge effects in multi-well plates and ensure consistent timing for reagent additions and readings.
Experimental Protocols
General Protocol for Assessing Cytotoxicity using WST-1 Assay
This protocol provides a general framework for determining the cytotoxic potential of this compound in a chosen cell line.
1. Cell Seeding:
- Harvest and count cells that are in the logarithmic growth phase.
- Seed cells in a 96-well plate at a predetermined optimal density.
- Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of this compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).
- Include appropriate controls: untreated cells (vehicle control) and medium only (background control).
- Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
- Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. WST-1 Assay:
- Add 10 µL of WST-1 reagent to each well.
- Incubate the plate for 1-4 hours at 37°C. The optimal incubation time should be determined empirically.
- Gently shake the plate to ensure a homogenous distribution of the formazan product.
4. Data Acquisition and Analysis:
- Measure the absorbance at 440 nm using a microplate reader.
- Subtract the background absorbance (medium only) from all readings.
- Calculate the percentage of cell viability for each concentration relative to the untreated control.
Signaling Pathways and Mechanisms
This compound's Mechanism of Action
This compound functions by inhibiting BACE1, a key enzyme in the amyloidogenic pathway.
Caption: Mechanism of action of this compound as a BACE1 inhibitor.
While the primary mechanism of this compound is well-defined, potential cytotoxicity could arise from the inhibition of BACE1 itself, as BACE1 has other substrates besides APP, or from off-target effects. Research on other BACE inhibitors suggests that inhibition of BACE1 can increase susceptibility to oxidative stress and promote mitochondrial damage in some cell types.[9] However, specific pathways for this compound-induced cytotoxicity are not well-documented in the provided search results. Therefore, a careful dose-response characterization in your specific cell model is critical.
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Lessons from a BACE inhibitor trial: Off-site but not off base - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 7. vitamin-d-binding-protein-precursor-353-363-homo-sapiens.com [vitamin-d-binding-protein-precursor-353-363-homo-sapiens.com]
- 8. benchchem.com [benchchem.com]
- 9. BACE1 Inhibition Increases Susceptibility to Oxidative Stress by Promoting Mitochondrial Damage - PMC [pmc.ncbi.nlm.nih.gov]
Lanabecestat and Brain Volume Reduction: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for researchers investigating the brain volume reduction observed with Lanabecestat, a BACE1 inhibitor. The content is structured to address common questions and challenges encountered during preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally active and brain-permeable inhibitor of the beta-site amyloid precursor protein–cleaving enzyme 1 (BACE1).[1] BACE1 is the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides, which are the primary component of amyloid plaques in Alzheimer's disease. By inhibiting BACE1, this compound reduces the production of Aβ peptides.[1]
Q2: Was brain volume reduction an expected finding with this compound?
Brain volume reduction has been observed with other BACE1 inhibitors, suggesting it may be a class effect.[2] While the primary goal of BACE1 inhibition is to reduce Aβ production and slow neurodegeneration, the observed brain volume changes have raised questions about the underlying mechanisms.
Q3: What were the key findings regarding brain volume from the this compound clinical trials?
The Phase III clinical trials for this compound, AMARANTH and DAYBREAK-ALZ, were discontinued due to futility as they did not meet their primary endpoints of slowing cognitive and functional decline in patients with early and mild Alzheimer's disease.[3][4] However, neuroimaging substudies from these trials revealed a greater reduction in brain volume in patients receiving this compound compared to placebo.[4][5]
Q4: Is the observed brain volume reduction with this compound considered a safety concern?
The independent data monitoring committee for the AMARANTH and DAYBREAK-ALZ trials recommended their discontinuation due to lack of efficacy, not based on safety concerns.[3][4] However, the long-term consequences of this brain volume reduction are not fully understood and warrant further investigation.
Q5: What are the proposed mechanisms for BACE1 inhibitor-associated brain volume reduction?
The exact mechanisms are still under investigation, but several hypotheses exist:
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"Pseudoatrophy": This theory suggests that the volume reduction may not be due to neuronal loss but rather to changes in fluid balance or reductions in inflammation following the clearance of amyloid plaques.[2]
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On-target effects beyond Aβ reduction: BACE1 has numerous substrates other than amyloid precursor protein (APP) that are involved in various physiological processes, including synaptic function and myelination. Inhibition of these pathways could potentially contribute to structural changes in the brain.
-
Off-target effects: While this compound is a potent BACE1 inhibitor, potential off-target effects on other enzymes or cellular processes cannot be entirely ruled out.
Troubleshooting Guide for Preclinical Research
This guide addresses common issues researchers may encounter when studying this compound-induced brain volume changes in animal models.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Inconsistent MRI brain volume measurements | Animal positioning variability in the scanner. | Use a standardized protocol for animal positioning and fixation. Utilize fiducial markers for consistent image alignment. |
| Image artifacts (e.g., motion, susceptibility). | Ensure proper anesthesia and monitoring to minimize animal movement. Use appropriate MRI sequences to reduce susceptibility artifacts, especially near air-tissue interfaces. | |
| Inconsistent image analysis parameters. | Employ a validated and automated image analysis pipeline (e.g., using software like FSL or SPM) with consistent parameters for brain extraction and segmentation across all animals and time points. | |
| Difficulty differentiating drug-induced atrophy from age-related changes | Natural aging process in animal models. | Include age-matched control groups (wild-type and vehicle-treated transgenic animals) in the study design. Conduct longitudinal imaging to track the trajectory of brain volume changes over time in each group. |
| Strain-specific differences in brain aging. | Characterize the baseline and age-related brain volume changes in the specific animal strain being used. | |
| Contradictory findings between imaging and histology | Mismatch in the timing of assessments. | Correlate in vivo MRI data with terminal histological analyses at multiple time points to understand the temporal relationship between volumetric changes and cellular events. |
| Different sensitivities of the techniques. | MRI provides a macroscopic view of volume changes, while histology offers microscopic detail. Use a combination of techniques, such as stereology for unbiased cell counting and immunohistochemistry for specific cellular markers, to complement the imaging data. | |
| Unexplained behavioral changes in treated animals | Potential on-target or off-target effects of this compound on neuronal function independent of overt volume loss. | Conduct a comprehensive battery of behavioral tests assessing various cognitive and non-cognitive domains. Investigate synaptic plasticity and network function using electrophysiology or in vivo synaptic imaging techniques. |
Quantitative Data Summary
The following table summarizes the annualized change in brain volume observed in the AMARANTH and DAYBREAK-ALZ clinical trials.
| Trial | Treatment Group | Annualized Mean Change in Whole Brain Volume (%) | Annualized Mean Change in Hippocampal Volume (%) |
| AMARANTH | Placebo | -0.91 | -1.68 |
| This compound 20 mg | -1.27 | -2.05 | |
| This compound 50 mg | -1.34 | -2.08 | |
| DAYBREAK-ALZ | Placebo | -1.13 | -1.90 |
| This compound 20 mg | -1.33 | -1.94 | |
| This compound 50 mg | -1.49 | -2.00 |
Data adapted from Zimmer et al., 2021.[5]
Experimental Protocols
In Vivo Brain Volume Measurement in a Mouse Model of Alzheimer's Disease using MRI
Objective: To longitudinally assess changes in whole brain and regional (e.g., hippocampus, cortex) volumes in a transgenic mouse model of Alzheimer's disease treated with this compound.
Methodology:
-
Animal Model: Utilize a relevant transgenic mouse model of Alzheimer's disease (e.g., 5XFAD, APP/PS1) and wild-type littermates as controls.
-
Treatment: Administer this compound or vehicle to the mice via oral gavage at a predetermined dose and frequency, starting at an age before significant plaque pathology is expected.
-
MRI Acquisition:
-
Perform longitudinal MRI scans at baseline and at regular intervals (e.g., monthly) using a high-field preclinical MRI scanner (e.g., 7T or 9.4T).
-
Anesthetize mice with isoflurane and monitor physiological parameters (respiration, temperature) throughout the scan.
-
Acquire high-resolution T2-weighted anatomical images using a fast spin-echo sequence.
-
-
Image Analysis:
-
Use automated software packages (e.g., FSL, SPM) for image preprocessing, including bias field correction and brain extraction.
-
Register all images to a common template space.
-
Perform volumetric analysis by segmenting the brain into different regions of interest (e.g., whole brain, hippocampus, cortex) and calculating their respective volumes.
-
-
Statistical Analysis: Use appropriate statistical methods (e.g., repeated measures ANOVA) to compare brain volume changes between treatment groups over time.
Histological Assessment of Neuronal and Synaptic Density
Objective: To quantify neuronal and synaptic density in specific brain regions of mice treated with this compound to correlate with MRI findings.
Methodology:
-
Tissue Preparation: At the end of the in vivo study, perfuse the mice with saline followed by 4% paraformaldehyde. Extract the brains and post-fix them overnight. Cryoprotect the brains in sucrose solution before sectioning.
-
Neuronal Staining:
-
Cut coronal sections using a cryostat.
-
Perform Nissl staining (e.g., with cresyl violet) to visualize neuronal cell bodies.
-
Use stereological methods (e.g., optical fractionator) to obtain unbiased estimates of neuron numbers in defined regions of interest.
-
-
Synaptic Staining:
-
Perform immunohistochemistry using antibodies against presynaptic (e.g., synaptophysin, SV2A) and postsynaptic (e.g., PSD-95) markers.
-
Acquire high-resolution images using a confocal microscope.
-
Quantify synaptic density by measuring the area and intensity of immunoreactive puncta using image analysis software (e.g., ImageJ).
-
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to compare neuronal and synaptic densities between treatment groups.
Visualizations
Caption: BACE1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for investigating this compound's effect on brain volume.
References
- 1. icometrix.com [icometrix.com]
- 2. neurology.org [neurology.org]
- 3. Frontiers | Brain Mapping and Synapse Quantification In vivo: It's Time to Imaging [frontiersin.org]
- 4. alzforum.org [alzforum.org]
- 5. This compound: Neuroimaging results in early symptomatic Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Lanabecestat and Elenbecestat: In Vivo Amyloid-β Reduction
For Researchers, Scientists, and Drug Development Professionals
Quantitative Comparison of Aβ Reduction
The following tables summarize the reported in vivo Aβ reduction data for lanabecestat and elenbecestat from both preclinical animal models and human clinical trials.
Preclinical Studies
| Compound | Animal Model | Dose | Route | Matrix | Aβ Reduction | Reference |
| This compound | Mouse, Guinea Pig, Dog | Not Specified | Oral | Brain, CSF, Plasma | Time- and dose-dependent reduction | [4][5] |
| APP/PS1, 5xFAD Mice | 3-30 mg/kg | Oral Gavage | Brain | Up to 50% without compromising synaptic function | [6] | |
| Dog | 1.5 mg/kg | Not Specified | CSF | ~80% reduction at 9 hours | [4] | |
| Elenbecestat | Rat, Guinea Pig | Not Specified | Not Specified | Brain, CSF, Plasma | Significant reduction | [7] |
| Non-human Primate | 0.3-30 mg/kg | Oral | Plasma, CSF | Potent inhibition of Aβ1-40 and Aβ1-42 | [8] |
Clinical Studies (Human)
| Compound | Study Phase | Dose | Matrix | Aβ Reduction | Reference |
| This compound | Phase 1 | 15 mg | Plasma | ≥64% | [4] |
| 15 mg | CSF | ≥51% | [4] | ||
| ≥50 mg | Plasma | ≥78% | [4] | ||
| ≥50 mg | CSF | ≥76% | [4] | ||
| Phase 1 (Japanese) | 15 mg | CSF (Aβ42) | 63% | ||
| 50 mg | CSF (Aβ42) | 79% | |||
| Phase 2/3 (AMARANTH) | 20 mg | CSF (Aβ1-40) | 58.0% | [9] | |
| 50 mg | CSF (Aβ1-40) | 73.3% | [9] | ||
| 20 mg | CSF (Aβ1-42) | 51.3% | [9] | ||
| 50 mg | CSF (Aβ1-42) | 65.5% | [9] | ||
| Elenbecestat | Phase 1 | 25-400 mg (14 days) | CSF | Up to 80% (dose-dependent) | [7] |
| Phase 2 | 50 mg/day | Brain (Amyloid PET) | Statistically significant reduction | [7] | |
| 50 mg/day | CSF | Predicted median reduction of 70% |
Mechanism of Action: BACE1 Inhibition
Mechanism of BACE1 inhibition by this compound or elenbecestat.
Experimental Protocols
Preclinical In Vivo Aβ Reduction Studies
A generalized experimental workflow for evaluating BACE1 inhibitors in vivo is outlined below. Specific details for this compound and elenbecestat studies are incorporated based on available data.
-
Animal Models : Transgenic mouse models of Alzheimer's disease that overexpress human APP with mutations, such as the APP/PS1 or 5xFAD mice, are commonly used.[6] Non-transgenic animals like beagle dogs, guinea pigs, and non-human primates have also been utilized to assess the pharmacokinetics and pharmacodynamics of these compounds.[4][7][8]
-
Drug Administration : For preclinical studies, this compound and elenbecestat are typically administered orally.[6][8] Oral gavage is a common method for precise dosing in rodents.[6]
-
Dosing Regimen : Compounds are administered in a dose-dependent manner to evaluate the relationship between drug concentration and Aβ reduction.[4][8] Both single-dose and multiple-dose studies are conducted to understand the acute and chronic effects of the inhibitors.
-
Sample Collection : At predetermined time points following drug administration, biological samples are collected for analysis. These include:
-
Blood : Plasma is separated to measure drug concentration and peripheral Aβ levels.[4][8]
-
Cerebrospinal Fluid (CSF) : CSF is collected to assess drug penetration into the central nervous system and the extent of central Aβ reduction.[4][8]
-
Brain Tissue : Brain homogenates are prepared to measure Aβ levels directly within the brain parenchyma.[4][7]
-
-
Aβ Quantification : Aβ levels (typically Aβ1-40 and Aβ1-42) in the collected samples are quantified using sensitive immunoassays, such as enzyme-linked immunosorbent assay (ELISA).[9]
Generalized experimental workflow for in vivo Aβ reduction studies.
Clinical Trial Methodologies
In human studies, the primary goal is to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of the BACE1 inhibitors.
-
Study Population : Phase 1 studies typically enroll healthy volunteers, while later-phase studies include patients with mild cognitive impairment or mild-to-moderate Alzheimer's disease.
-
Study Design : Studies are often randomized, double-blind, and placebo-controlled to ensure unbiased results. Ascending dose designs are used in early phases to determine the optimal dose range.
-
Biomarker Analysis : Aβ levels in plasma and CSF are key biomarkers for assessing target engagement and the pharmacological effect of the drug.[4][7] Brain amyloid plaque burden can be measured non-invasively using Positron Emission Tomography (PET) imaging with amyloid-targeting radiotracers.[7]
Conclusion
Both this compound and elenbecestat demonstrated robust, dose-dependent reductions of Aβ in both preclinical models and human subjects. The data consistently show significant lowering of Aβ levels in the brain, CSF, and plasma, confirming potent target engagement of BACE1 in vivo. While these compounds did not ultimately succeed in clinical trials for Alzheimer's disease, the extensive preclinical and clinical data generated provide a valuable resource for understanding the translation of BACE1 inhibition from animal models to humans and for the future development of therapies targeting the amyloid cascade.
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Eisai Presents Data on BACE Inhibitor Elenbecestat (E2609) at 9th Clinical Trials on Alzheimer's Disease (CTAD) Meeting [prnewswire.com]
- 4. researchgate.net [researchgate.net]
- 5. Development Review of the BACE1 Inhibitor this compound (AZD3293/LY3314814) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dynamin-inhibitory-peptide.com [dynamin-inhibitory-peptide.com]
- 7. alzforum.org [alzforum.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound [openinnovation.astrazeneca.com]
Lanabecestat: A Comparative Guide to Cross-Species Reactivity for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the BACE1 inhibitor Lanabecestat's (also known as AZD3293 or LY3314814) cross-reactivity and potency across various species commonly used in preclinical research. The data presented is intended to aid in the design and interpretation of nonclinical studies for Alzheimer's disease research and other neurological disorders.
In Vitro Potency and Cross-Reactivity
This compound is a potent inhibitor of the human beta-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2] Preclinical studies have demonstrated its activity in several animal models, including mice, guinea pigs, dogs, rats, and rabbits.[3][4][5] While direct enzymatic assays on BACE1 from all these species are not publicly available, the potency of this compound in cellular models provides a strong basis for cross-species comparison.
The inhibitory activity of this compound against BACE1 and its homolog BACE2 is summarized in the table below. The data for mouse and guinea pig are derived from primary cortical neuron assays, which reflect the compound's activity in a relevant physiological context.
| Species | Target | Assay Type | Potency (IC50/Ki) | Reference |
| Human | BACE1 | In Vitro Radioligand Binding | 0.6 nM | [3] |
| BACE1 | In Vitro Enzymatic Assay (Ki) | 0.4 nM | [6] | |
| BACE2 | In Vitro Radioligand Binding | 0.9 nM | [3] | |
| Mouse | BACE1 | Primary Cortical Neurons | High Picomolar Potency | [3] |
| Guinea Pig | BACE1 | Primary Cortical Neurons | High Picomolar Potency | [3] |
| Dog | BACE1 | In Vivo Studies | Potent Inhibitor | [4][5] |
| Rat | BACE1/BACE2 | Toxicology and Fertility Studies | Active | [3] |
| Rabbit | BACE1/BACE2 | Embryofetal Development Studies | Active | [3] |
Note: "High Picomolar Potency" in cellular models indicates that this compound effectively inhibits BACE1 activity at very low concentrations in these species, comparable to its activity against the human enzyme.[3] The in vitro potency in mouse and guinea pig primary cortical neuronal cells has been shown to correlate with the in vivo potency observed in these species.[7]
Experimental Methodologies
In Vitro BACE1 Inhibition Assay (Primary Neurons)
This protocol outlines the general procedure for assessing the potency of this compound in primary neuronal cultures, a key method for determining its cross-reactivity.
-
Cell Culture: Primary cortical neurons are isolated from embryonic day 18 (E18) mice or guinea pigs.
-
Treatment: Neurons are treated with a range of concentrations of this compound.
-
Sample Collection: After a specified incubation period, the conditioned media is collected.
-
Aβ Quantification: The levels of secreted amyloid-beta peptides (Aβ1-40 and Aβ1-42) in the conditioned media are quantified using enzyme-linked immunosorbent assays (ELISA).[3]
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the reduction in Aβ levels against the concentration of this compound.
In Vivo Assessment of BACE1 Inhibition
This protocol describes a typical in vivo study to evaluate the efficacy of this compound in reducing Aβ levels in animal models.
-
Animal Models: Studies have been conducted in C57BL/6 mice, guinea pigs, and beagle dogs.[5][8]
-
Administration: this compound is administered orally, typically via gavage.[6]
-
Sample Collection: At various time points after administration, samples of plasma, cerebrospinal fluid (CSF), and brain tissue are collected.[6][8]
-
Aβ Quantification: The concentrations of Aβ1-40 and Aβ1-42 in the collected samples are measured using validated immunoassays.[8]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: The relationship between the concentration of this compound in the body and the reduction in Aβ levels is analyzed to determine the in vivo potency and duration of action.
Mechanism of Action: APP Processing Pathway
This compound exerts its therapeutic effect by inhibiting BACE1, a key enzyme in the amyloidogenic pathway of amyloid precursor protein (APP) processing. The following diagram illustrates this pathway and the site of action of this compound.
Caption: this compound inhibits BACE1, blocking the amyloidogenic pathway.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of this compound in a preclinical animal model.
References
- 1. Clinical Bioavailability of the Novel BACE1 Inhibitor this compound (AZD3293): Assessment of Tablet Formulations Versus an Oral Solution and the Impact of Gastric pH on Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple BACE1 Inhibitors Abnormally Increase the BACE1 Protein in Neurons by Prolonging its Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [openinnovation.astrazeneca.com]
- 4. Development Review of the BACE1 Inhibitor this compound (AZD3293/LY3314814) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | BACE | TargetMol [targetmol.com]
- 7. AZD3293: A Novel, Orally Active BACE1 Inhibitor with High Potency and Permeability and Markedly Slow Off-Rate Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AZD3293: A Novel, Orally Active BACE1 Inhibitor with High Potency and Permeability and Markedly Slow Off-Rate Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Comparing BACE1 Inhibitors in the Race for an Alzheimer's Breakthrough
For researchers, scientists, and drug development professionals navigating the complex landscape of Alzheimer's disease therapeutics, the pursuit of a potent and safe BACE1 inhibitor remains a critical endeavor. This guide offers an objective, data-driven comparison of prominent BACE1 inhibitors that have been at the forefront of research, providing a comprehensive overview of their performance metrics, from in vitro potency to in vivo efficacy. Supported by detailed experimental protocols and visual pathway analyses, this resource aims to facilitate informed decision-making in the ongoing quest to modulate the amyloid cascade.
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a prime therapeutic target in Alzheimer's disease, as it initiates the amyloidogenic pathway that leads to the production of amyloid-beta (Aβ) peptides, the primary component of the characteristic amyloid plaques found in the brains of patients. The inhibition of BACE1 is a key strategy to curtail Aβ production and potentially halt or slow disease progression. While numerous BACE1 inhibitors have entered clinical trials, the journey has been fraught with challenges, including off-target effects and a lack of cognitive improvement, underscoring the need for a nuanced understanding of their comparative profiles.
In Vitro Performance: A Quantitative Comparison
The foundational evaluation of any BACE1 inhibitor lies in its in vitro performance, specifically its potency in inhibiting the target enzyme and its selectivity against related proteases. The following tables summarize the key in vitro data for several BACE1 inhibitors that have undergone significant investigation.
Table 1: In Vitro Potency of BACE1 Inhibitors (Ki and IC50 Values)
| Inhibitor | BACE1 Ki (nM) | BACE1 IC50 (nM) | BACE2 Ki (nM) | BACE2 IC50 (nM) | Cathepsin D Ki/IC50 (nM) |
| Verubecestat (MK-8931) | 2.2[1][2] | 2.1 (cellular)[3] | 0.38[1][2] | - | >100,000[3] |
| Lanabecestat (AZD3293) | 0.4[4] | 0.6[5] | 0.8 | - | >25,000-fold selectivity vs BACE1 |
| Atabecestat (JNJ-54861911) | - | ~1-2600 (Affinity)[6] | - | - | - |
| Elenbecestat (E2609) | - | 3.9[7] | - | 46[7] | - |
| Umibecestat (CNP520) | - | 11 (human), 10 (mouse)[8] | - | - | Selective over Cathepsin D[8] |
Note: Ki represents the inhibition constant, a measure of binding affinity, while IC50 is the half-maximal inhibitory concentration. Cellular IC50 values reflect potency in a more physiologically relevant context. Direct comparisons should be made with caution as experimental conditions can vary between studies.
Table 2: BACE1/BACE2 Selectivity Ratios
| Inhibitor | BACE2/BACE1 Selectivity Ratio |
| Verubecestat (MK-8931) | ~0.17 (Ki ratio) |
| This compound (AZD3293) | ~2 (Ki ratio) |
| Atabecestat (JNJ-54861911) | - |
| Elenbecestat (E2609) | ~11.8 (IC50 ratio)[7] |
| Umibecestat (CNP520) | Selective for BACE1[9] |
A higher ratio indicates greater selectivity for BACE1 over BACE2.
In Vivo Efficacy: Reduction of Amyloid-Beta
The ultimate preclinical validation of a BACE1 inhibitor is its ability to reduce Aβ levels in the brain and cerebrospinal fluid (CSF) of animal models. The following table provides a comparative summary of the in vivo efficacy of these inhibitors.
Table 3: In Vivo Aβ Reduction in Preclinical and Clinical Studies
| Inhibitor | Animal Model/Species | Dose | Tissue/Fluid | Aβ Reduction |
| Verubecestat (MK-8931) | Rat | 5 mg/kg | CSF Aβ40 | ED90[10] |
| Monkey | 3 mg/kg (24h) | CSF Aβ40 | Drastic decrease[10] | |
| Human (AD patients) | 12 mg/day | CSF Aβ40/42 | >60%[11] | |
| Human (AD patients) | 40 mg/day | CSF Aβ40/42 | >75%[11] | |
| This compound (AZD3293) | Mouse, Guinea Pig, Dog | Time and dose-dependent | Plasma, CSF, Brain | Significant reduction[12] |
| Human (Healthy) | 15 mg | CSF Aβ | ≥51%[12] | |
| Human (Healthy) | ≥50 mg | CSF Aβ | ≥76%[12] | |
| Atabecestat (JNJ-54861911) | Human (Preclinical AD) | 10 mg/day (28 days) | CSF Aβ1-40 | 67-68%[13][14] |
| Human (Preclinical AD) | 50 mg/day (28 days) | CSF Aβ1-40 | 87-90%[13][14] | |
| Elenbecestat (E2609) | Rat, Guinea Pig, Primate | - | Brain, CSF, Plasma | Lowered Aβ concentration[15] |
| Human (Healthy) | 25-400 mg (14 days) | CSF Aβ | Up to 80%[15] | |
| Human (Early AD) | 50 mg | CSF Aβ(1-x) | ~69% decrease[16] | |
| Umibecestat (CNP520) | Rat | 1.5-51.3 mg/kg | Brain, CSF Aβ40 | Dose-dependent reduction[8] |
| Human (Healthy) | 15 and 50 mg | - | Predicted ~70% and ~90% BACE inhibition[17] |
Visualizing the Molecular Landscape and Experimental Processes
To provide a clearer understanding of the underlying biology and the methodologies used to evaluate these inhibitors, the following diagrams have been generated.
Detailed Experimental Protocols
Reproducibility and standardization are paramount in drug discovery research. The following are detailed methodologies for key experiments cited in the evaluation of BACE1 inhibitors.
BACE1 Enzymatic Assay (Fluorescence Resonance Energy Transfer - FRET)
This assay is a primary tool for high-throughput screening and determining the direct inhibitory activity of compounds on the BACE1 enzyme.
Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher molecule in close proximity. In the intact peptide, the quencher suppresses the fluorescence of the fluorophore through FRET. Upon cleavage by BACE1, the fluorophore and quencher are separated, leading to an increase in fluorescence that is proportional to enzyme activity.[18]
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET substrate (e.g., based on the "Swedish" APP mutation)[18]
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5[19]
-
Test compounds (BACE1 inhibitors)
-
96-well or 384-well black plates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. A typical starting concentration might be 10 µM.
-
Reaction Setup: In each well of the microplate, add the following in order:
-
Assay Buffer
-
Test compound solution (or vehicle control)
-
BACE1 enzyme solution (pre-diluted in cold assay buffer)
-
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the BACE1 FRET substrate solution to each well to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/520 nm or as specified by the substrate manufacturer) in kinetic mode for 30-60 minutes at 37°C.[20] Alternatively, an endpoint reading can be taken after a fixed incubation time.
-
Data Analysis: Calculate the rate of substrate cleavage (slope of the kinetic read) for each compound concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Amyloid-β (Aβ) Production Assay
This assay assesses the ability of an inhibitor to reduce Aβ production in a more physiologically relevant cellular context.
Principle: A cell line overexpressing human amyloid precursor protein (APP) is treated with the BACE1 inhibitor. The amount of Aβ peptides (Aβ40 and Aβ42) secreted into the cell culture medium is then quantified, typically by an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Human cell line stably overexpressing APP (e.g., HEK293-APP, SH-SY5Y-APP)
-
Cell culture medium and supplements
-
Test compounds (BACE1 inhibitors)
-
ELISA kits for human Aβ40 and Aβ42
-
Microplate reader for ELISA
Procedure:
-
Cell Culture: Plate the APP-overexpressing cells in 24- or 48-well plates and allow them to adhere and grow to a desired confluency (e.g., 70-80%).
-
Compound Treatment: Remove the existing culture medium and replace it with fresh medium containing serial dilutions of the test compound or vehicle control.
-
Incubation: Incubate the cells for a defined period (e.g., 24-48 hours) to allow for APP processing and Aβ secretion.
-
Sample Collection: Collect the conditioned medium from each well. Centrifuge the medium to remove any cells or debris.
-
Aβ Quantification (ELISA):
-
Follow the manufacturer's protocol for the Aβ40 and Aβ42 ELISA kits.
-
Briefly, add the conditioned media samples and Aβ standards to the antibody-coated microplate.
-
Incubate to allow Aβ to bind to the capture antibody.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubate and wash again.
-
Add the substrate solution and allow the color to develop.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the concentration of Aβ40 and Aβ42 in each sample based on the standard curve. Plot the percentage of Aβ reduction against the logarithm of the inhibitor concentration to determine the cellular IC50 value.
In Vivo Efficacy Studies in Transgenic Animal Models
These studies are crucial for evaluating the brain penetrance and Aβ-lowering efficacy of BACE1 inhibitors in a living organism.
Principle: Transgenic mice that overexpress human APP and develop age-dependent amyloid pathology (e.g., APP/PS1, 5XFAD mice) are treated with the BACE1 inhibitor. Aβ levels in the brain and/or CSF are then measured to assess the compound's efficacy.
Materials:
-
Transgenic Alzheimer's disease mouse model
-
Test compound formulated for oral or other appropriate route of administration
-
Tools for dosing (e.g., oral gavage needles)
-
Anesthesia and surgical tools for CSF or brain tissue collection
-
Buffers for tissue homogenization
-
ELISA kits for Aβ quantification
Procedure:
-
Animal Dosing: Administer the test compound to the transgenic mice at various doses and for a specified duration (acute or chronic dosing). Include a vehicle-treated control group.
-
Sample Collection: At the end of the treatment period, collect CSF via cisterna magna puncture under anesthesia, and/or euthanize the animals and harvest the brains.
-
Brain Tissue Processing: For brain Aβ analysis, homogenize the brain tissue (e.g., cortex and hippocampus) in appropriate buffers to extract soluble and insoluble Aβ fractions.
-
Aβ Quantification: Measure the levels of Aβ40 and Aβ42 in the CSF and/or brain homogenates using specific ELISAs as described in the cell-based assay protocol.
-
Data Analysis: Compare the Aβ levels in the treated groups to the vehicle control group to determine the percentage of Aβ reduction for each dose.
Conclusion
The head-to-head comparison of these BACE1 inhibitors reveals a landscape of potent molecules that have demonstrated significant Aβ reduction in both preclinical and clinical settings. However, the translation of this biochemical efficacy into clinical benefit has been a major hurdle, with many trials being discontinued due to lack of cognitive improvement or adverse effects. This highlights the complexity of Alzheimer's disease and the potential for off-target effects or consequences of long-term, profound BACE1 inhibition. Future research will likely focus on developing inhibitors with improved selectivity, optimizing dosing strategies to achieve a therapeutic window that balances Aβ reduction with safety, and exploring combination therapies. This guide serves as a valuable resource for researchers to build upon the lessons learned and to continue the critical work of developing a safe and effective treatment for Alzheimer's disease.
References
- 1. caymanchem.com [caymanchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. behavioralhealth2000.com [behavioralhealth2000.com]
- 4. This compound | BACE | TargetMol [targetmol.com]
- 5. Clinical Bioavailability of the Novel BACE1 Inhibitor this compound (AZD3293): Assessment of Tablet Formulations Versus an Oral Solution and the Impact of Gastric pH on Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-term safety and tolerability of atabecestat (JNJ-54861911), an oral BACE1 inhibitor, in early Alzheimer’s disease spectrum patients: a randomized, double-blind, placebo-controlled study and a two-period extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Highly Selective BACE1 Inhibitors and Their Effects on Dendritic Spine Density In Vivo [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. alzforum.org [alzforum.org]
- 10. | BioWorld [bioworld.com]
- 11. Randomized Trial of Verubecestat for Prodromal Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacodynamics of atabecestat (JNJ-54861911), an oral BACE1 inhibitor in patients with early Alzheimer's disease: randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. Elenbecestat | ALZFORUM [alzforum.org]
- 16. AMYLOID AND APOE STATUS OF SCREENED SUBJECTS IN THE ELENBECESTAT MISSIONAD PHASE 3 PROGRAM • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]
- 17. Reversibility of cognitive worsening observed with BACE inhibitor umibecestat in the Alzheimer's Prevention Initiative (API) Generation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. assets.fishersci.com [assets.fishersci.com]
- 19. benchchem.com [benchchem.com]
- 20. anaspec.com [anaspec.com]
Unraveling the Off-Target Profiles of BACE Inhibitors: A Comparative Guide for Researchers
A detailed examination of the off-target activities of Lanabecestat compared to other prominent BACE inhibitors reveals critical differences in selectivity that may underlie the varied clinical outcomes observed for this class of Alzheimer's disease drug candidates. This guide provides a comprehensive comparison of their off-target profiles, supported by available experimental data, to inform future drug development efforts.
The inhibition of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) has been a primary strategy in the development of therapeutics for Alzheimer's disease. However, the clinical development of several BACE inhibitors has been hampered by off-target effects, leading to safety concerns and lack of efficacy. Understanding the nuanced off-target profiles of these compounds is paramount for designing safer and more effective next-generation inhibitors. This guide focuses on the comparative off-target profiles of this compound, Verubecestat, Atabecestat, and Umibecestat, with a particular emphasis on their activity against BACE2 and the lysosomal protease Cathepsin D.
Comparative Selectivity Profiles
A critical aspect of the off-target profile of BACE inhibitors is their selectivity for BACE1 over the closely related homolog BACE2 and other aspartyl proteases like Cathepsin D. Inhibition of BACE2 has been linked to adverse effects such as hair depigmentation, while Cathepsin D inhibition can lead to ocular toxicity.[1][2] The following tables summarize the available quantitative data on the inhibitory potency of this compound and other BACE inhibitors against these key off-targets.
| Inhibitor | BACE1 (IC50/Ki, nM) | BACE2 (IC50/Ki, nM) | Cathepsin D (IC50/Ki, nM) | BACE1/BACE2 Selectivity Ratio |
| This compound | 0.6 (binding) | 0.9 (binding) | ~3800 | ~0.67 |
| Verubecestat | 2.2 (Ki) | 0.34 (Ki) | >100,000 (Ki) | ~6.5 (favors BACE2) |
| Atabecestat | 13.25 (IC50) | 7.15 (IC50) | Not widely reported | ~1.85 (favors BACE2) |
| Umibecestat | 11.0 (IC50) | 30.0 (IC50) | 205,000 (IC50) | ~2.7 |
Note: The selectivity ratio is calculated as (BACE2 IC50 or Ki) / (BACE1 IC50 or Ki). A ratio > 1 indicates selectivity for BACE1, while a ratio < 1 indicates selectivity for BACE2.
Key Off-Target Liabilities and Their Implications
The data reveals significant differences in the selectivity profiles of these inhibitors. This compound is largely non-selective between BACE1 and BACE2.[3] In contrast, Verubecestat is notably more potent against BACE2 than BACE1.[4] Umibecestat demonstrates a modest selectivity for BACE1 over BACE2.[5] Atabecestat also shows a preference for BACE2.[6]
Inhibition of Cathepsin D is another critical off-target effect. Verubecestat and Umibecestat exhibit very weak inhibition of Cathepsin D, suggesting a lower risk for associated ocular toxicity.[4][5] While specific data for Atabecestat's Cathepsin D inhibition is not as readily available in the public domain, the high selectivity of some BACE1 inhibitors over Cathepsin D has been a key optimization parameter in their development.[7]
The clinical trials for several BACE inhibitors were halted due to adverse events, including cognitive worsening and liver toxicity.[8] While the exact mechanisms are not fully elucidated, off-target effects are suspected to play a role. For instance, the cognitive worsening observed with some BACE inhibitors might be linked to the inhibition of BACE1's role in processing other physiological substrates crucial for neuronal function.[9] Liver toxicity, as seen with Atabecestat, has been proposed to be an off-target effect, potentially related to the inhibition of other hepatic enzymes.[7][10]
Experimental Methodologies
The determination of the off-target profiles of BACE inhibitors relies on a battery of in vitro assays. Below are generalized protocols for key experiments.
BACE1 and BACE2 Inhibition Assays (Fluorogenic Substrate-Based)
This method is commonly used to determine the potency of inhibitors against BACE1 and BACE2.
Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. Cleavage of the substrate by the BACE enzyme separates the fluorophore from the quencher, resulting in an increase in fluorescence that is proportional to the enzyme's activity.
Protocol Outline:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5).
-
Reconstitute and dilute recombinant human BACE1 or BACE2 enzyme to a working concentration in the assay buffer.
-
Prepare a stock solution of the fluorogenic substrate (e.g., based on the "Swedish" mutant of APP) in DMSO and dilute to a working concentration in the assay buffer.
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) and control inhibitors.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the assay buffer, diluted enzyme, and the test inhibitor or vehicle control.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the diluted substrate to all wells.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 320 nm excitation and 405 nm emission) over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cathepsin D Inhibition Assay (Fluorogenic Substrate-Based)
This assay is used to assess the off-target inhibition of Cathepsin D.
Principle: Similar to the BACE inhibition assay, this assay employs a fluorogenic substrate that is specifically cleaved by Cathepsin D, leading to a measurable increase in fluorescence.
Protocol Outline:
-
Reagent Preparation:
-
Prepare a suitable assay buffer (e.g., 0.1 M Sodium Acetate, pH 3.5).
-
Reconstitute and dilute recombinant human Cathepsin D to a working concentration.
-
Prepare a stock solution of a Cathepsin D-specific fluorogenic substrate in DMSO and dilute it in the assay buffer.
-
Prepare serial dilutions of the test inhibitor and a known Cathepsin D inhibitor (e.g., Pepstatin A) as a positive control.
-
-
Assay Procedure:
-
In a microplate, combine the assay buffer, diluted Cathepsin D, and the test inhibitor or controls.
-
Pre-incubate the enzyme and inhibitor.
-
Start the reaction by adding the substrate.
-
Monitor the increase in fluorescence over time at the appropriate wavelengths (e.g., 328 nm excitation and 393 nm emission).
-
-
Data Analysis:
-
Calculate the reaction rates and percent inhibition.
-
Determine the IC50 value for the test inhibitor against Cathepsin D.
-
Visualizing the BACE1 Signaling Pathway and Off-Target Interactions
To better understand the biological context of BACE1 inhibition and its potential off-target effects, the following diagrams illustrate the key pathways.
Caption: The amyloidogenic pathway and the point of intervention for BACE inhibitors.
Caption: On-target versus potential off-target effects of BACE inhibitors.
Conclusion
The off-target profiles of BACE inhibitors are diverse and likely contribute to their varied clinical fates. This compound's lack of selectivity between BACE1 and BACE2, and Verubecestat's preference for BACE2, highlight the challenges in achieving target specificity within the BACE family. While efforts have been made to minimize off-target effects, such as Cathepsin D inhibition, the clinical discontinuations of several BACE inhibitors underscore the need for a deeper understanding of their full pharmacological profiles. Future research should focus on developing highly selective BACE1 inhibitors and employing comprehensive off-target screening panels early in the drug discovery process to mitigate the risks of adverse events and improve the chances of clinical success.
References
- 1. Chemoproteomic profiling reveals that cathepsin D off-target activity drives ocular toxicity of β-secretase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Based Design of Selective β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitors: Targeting the Flap to Gain Selectivity over BACE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BACE1: More than just a β‐secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Is It the Twilight of BACE1 Inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lessons from a BACE inhibitor trial: Off-site but not off base - PMC [pmc.ncbi.nlm.nih.gov]
Lanabecestat in Alzheimer's Disease Models: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of Lanabecestat (also known as AZD3293 or LY3314814), a once-promising BACE1 inhibitor for the treatment of Alzheimer's disease (AD). The data presented here is compiled from various preclinical studies in different AD models and is compared with another notable BACE1 inhibitor, Verubecestat (MK-8931), to offer a broader perspective on this class of compounds.
Introduction to this compound and its Mechanism of Action
This compound is an orally administered, brain-permeable small molecule that inhibits the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is the rate-limiting enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP). This cleavage initiates a cascade that leads to the production of amyloid-beta (Aβ) peptides, which are the primary component of the amyloid plaques found in the brains of individuals with Alzheimer's disease. By inhibiting BACE1, this compound was designed to reduce the production of Aβ peptides, thereby preventing the formation of these neurotoxic plaques and slowing the progression of the disease.[1][2]
Comparative Efficacy on Amyloid-Beta Reduction
This compound demonstrated robust, dose-dependent reductions in Aβ levels across various species and experimental models. The following tables summarize the quantitative data on its effects on key biomarkers compared to Verubecestat.
Table 1: Efficacy of this compound (AZD3293) on Aβ Levels in Animal Models
| Animal Model | Tissue/Fluid | Biomarker | Dose (µmol/kg) | Time Point | % Reduction (approx.) | Reference |
| Mouse (C57BL/6) | Brain | Aβ40 | 100 | 8 hours | >80% | [3] |
| Brain | Aβ42 | 100 | 8 hours | >80% | [3] | |
| CSF | Aβ40 | 100 | 8 hours | >80% | [3] | |
| Plasma | Aβ40 | 100 | 8 hours | ~90% | [3] | |
| Guinea Pig | Brain | Aβ40 | 100 | 8 hours | ~90% | [3] |
| Brain | Aβ42 | 100 | 8 hours | >90% | [3] | |
| CSF | Aβ40 | 100 | 8 hours | ~90% | [3] | |
| Plasma | Aβ40 | 100 | 8 hours | ~95% | [3] | |
| Dog (Beagle) | CSF | Aβ40 | 3.6 | 24 hours | ~85% | [3] |
| CSF | Aβ42 | 3.6 | 24 hours | ~85% | [3] | |
| Plasma | Aβ40 | 3.6 | 24 hours | ~90% | [3] |
Table 2: Efficacy of Verubecestat (MK-8931) on Aβ Levels in Animal Models (for comparison)
| Animal Model | Tissue/Fluid | Biomarker | Dose | Time Point | % Reduction (approx.) | Reference |
| Rat | Brain | Aβ40 | 10 mg/kg | 6 hours | ~80% | [4][5] |
| CSF | Aβ40 | 10 mg/kg | 6 hours | ~85% | [4][5] | |
| Cynomolgus Monkey | CSF | Aβ40 | 10 mg/kg/day | 7 days | >90% | [4][5] |
| CSF | Aβ42 | 10 mg/kg/day | 7 days | >90% | [4][5] | |
| CSF | sAPPβ | 10 mg/kg/day | 7 days | >90% | [4][5] |
Efficacy on Cognitive Performance in Alzheimer's Disease Models
Despite the potent and consistent reduction of Aβ biomarkers in preclinical models, there is a notable lack of published data demonstrating a significant improvement in cognitive function with this compound treatment in transgenic Alzheimer's disease mouse models. Extensive searches for studies utilizing standard behavioral paradigms such as the Morris Water Maze or contextual fear conditioning to assess this compound's impact on learning and memory in models like APP/PS1 or Tg2576 did not yield evidence of cognitive enhancement.
This disconnect between robust biomarker modulation and cognitive benefit in preclinical studies foreshadowed the results of the pivotal AMARANTH and DAYBREAK-ALZ clinical trials, which were ultimately terminated for futility as this compound failed to slow cognitive decline in patients with early and mild Alzheimer's disease.[6]
Interestingly, some research suggests that high doses of BACE1 inhibitors, including this compound, may even have detrimental effects on synaptic plasticity. One study reported that this compound, along with other BACE1 inhibitors, significantly inhibited long-term potentiation (LTP), a key cellular correlate of memory, in mouse hippocampal slices. This raises the possibility that off-target effects or excessive inhibition of BACE1's physiological functions could counteract the benefits of Aβ reduction.
In contrast, some preclinical studies with other BACE1 inhibitors, including Verubecestat, have reported cognitive improvements in AD animal models, though this did not translate to clinical success.[7] The reasons for these discrepancies and the ultimate failure of BACE1 inhibitors in clinical trials are still subjects of intense research and debate within the scientific community.[8][9]
Experimental Protocols
Detailed methodologies for the key behavioral assays used to assess cognitive function in Alzheimer's disease mouse models are provided below.
Morris Water Maze (MWM)
Objective: To assess hippocampal-dependent spatial learning and memory.
Apparatus:
-
A circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic white or black paint.
-
An escape platform (10-15 cm in diameter) submerged 1-2 cm below the water surface.
-
A video tracking system to record the swim paths and analyze the data.
-
Distinct visual cues placed around the room to serve as spatial references.
Procedure:
-
Acquisition Phase (4-7 days):
-
Mice are subjected to 4 trials per day.
-
For each trial, the mouse is gently placed into the water at one of four quasi-random starting positions, facing the wall of the pool.
-
The mouse is allowed to swim freely for 60-90 seconds to find the hidden platform.
-
If the mouse fails to find the platform within the allotted time, it is gently guided to it.
-
The mouse is allowed to remain on the platform for 15-30 seconds to orient itself using the distal cues.
-
The time to reach the platform (escape latency) and the path length are recorded for each trial. A decrease in these parameters over consecutive days indicates spatial learning.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
The escape platform is removed from the pool.
-
The mouse is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location are measured. A preference for the target quadrant indicates spatial memory retention.
-
Contextual Fear Conditioning (CFC)
Objective: To assess hippocampus-dependent associative learning and memory.
Apparatus:
-
A conditioning chamber with a grid floor capable of delivering a mild electric footshock.
-
A sound-attenuating outer chamber.
-
A video camera to record the animal's behavior.
-
Software to control the presentation of stimuli and record freezing behavior.
Procedure:
-
Training Phase (Day 1):
-
The mouse is placed in the conditioning chamber and allowed to explore for a baseline period (e.g., 2-3 minutes).
-
A conditioned stimulus (CS), typically an auditory cue (e.g., a tone), is presented for 20-30 seconds.
-
During the final 1-2 seconds of the CS, an unconditioned stimulus (US), a mild footshock (e.g., 0.5-0.7 mA), is delivered.
-
The mouse remains in the chamber for a brief period (e.g., 30-60 seconds) after the shock.
-
This CS-US pairing can be repeated one or more times.
-
-
Contextual Memory Test (Day 2):
-
The mouse is returned to the same conditioning chamber (the context) without the presentation of the auditory cue or the footshock.
-
The percentage of time the mouse spends "freezing" (a species-specific fear response characterized by the complete absence of movement except for respiration) is recorded over a period of 3-5 minutes. Higher freezing levels indicate a stronger memory of the association between the context and the aversive stimulus.
-
-
Cued Memory Test (Day 3):
-
The mouse is placed in a novel context with different visual, tactile, and olfactory cues.
-
After a baseline period, the auditory cue (CS) is presented without the footshock.
-
The percentage of freezing behavior during the presentation of the cue is measured. This assesses the memory of the association between the specific cue and the aversive stimulus, which is less dependent on the hippocampus.
-
Signaling Pathways and Experimental Workflows
BACE1 Signaling Pathway in Alzheimer's Disease
The following diagram illustrates the central role of BACE1 in the amyloidogenic processing of APP. This compound acts by inhibiting the initial cleavage step performed by BACE1.
Off-Target Effects of BACE Inhibition: The Neuregulin-1 Pathway
BACE1 has several physiological substrates other than APP. One of the most studied is Neuregulin-1 (Nrg1), a protein crucial for nervous system development, myelination, and synaptic function. Inhibition of BACE1 can disrupt Nrg1 signaling, potentially leading to some of the adverse effects observed in clinical trials.
Conclusion
This compound is a potent BACE1 inhibitor that effectively reduces Aβ levels in the brain, CSF, and plasma of various animal models. This robust target engagement, however, did not translate into cognitive benefits in preclinical AD models, a finding that was ultimately mirrored in human clinical trials. The discrepancy between biomarker reduction and clinical efficacy, along with potential concerns about on-target side effects from inhibiting the physiological functions of BACE1, has led to the discontinuation of this compound and a broader reassessment of BACE1 inhibition as a therapeutic strategy for Alzheimer's disease. This guide underscores the critical importance of demonstrating not just target engagement, but also functional and cognitive improvement in well-characterized animal models before advancing to large-scale clinical trials.
References
- 1. alzforum.org [alzforum.org]
- 2. Development Review of the BACE1 Inhibitor this compound (AZD3293/LY3314814) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AZD3293: A Novel, Orally Active BACE1 Inhibitor with High Potency and Permeability and Markedly Slow Off-Rate Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. behavioralhealth2000.com [behavioralhealth2000.com]
- 5. The BACE1 inhibitor verubecestat (MK-8931) reduces CNS β-amyloid in animal models and in Alzheimer’s disease patients | AlzPED [alzped.nia.nih.gov]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Accelerated long‐term forgetting is a BACE1 inhibitor‐reversible incipient cognitive phenotype in Alzheimer’s disease model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BACE1 inhibitors: investigating the mechanisms of cognitive worsening | VJDementia [vjdementia.com]
A Comparative Analysis of Lanabecestat and Atabecestat Side Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the side effects associated with two investigational BACE1 inhibitors for Alzheimer's disease: Lanabecestat and atabecestat. The development of both drugs was discontinued due to unfavorable risk/benefit profiles, primarily driven by adverse events.[1][2][3][4] This analysis is intended to inform future research and development in this area by providing a structured overview of the safety profiles of these compounds, supported by data from clinical trials.
Mechanism of Action and Rationale for Side Effects
Both this compound and atabecestat are inhibitors of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1).[4][5][6] BACE1 is a key enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP), leading to the production of amyloid-beta (Aβ) peptides.[6][7] The accumulation of Aβ plaques in the brain is a hallmark of Alzheimer's disease.[5][7] By inhibiting BACE1, these drugs were designed to reduce Aβ production and slow disease progression.[5][6]
However, BACE1 has numerous other physiological substrates besides APP, and its inhibition can interfere with normal cellular processes, leading to off-target effects.[8] The widespread expression of BACE1 beyond the brain contributes to a range of adverse effects, including neuropsychiatric symptoms and hepatotoxicity.[1][2]
Comparative Table of Side Effects
The following table summarizes the key side effects observed in clinical trials for this compound and atabecestat. Data is compiled from the AMARANTH and DAYBREAK-ALZ trials for this compound and the EARLY and other Phase 2/3 trials for atabecestat.
| Side Effect Category | This compound | Atabecestat |
| Cognitive Effects | No significant cognitive worsening reported in the AMARANTH and DAYBREAK-ALZ trials.[9][10] | Associated with a trend toward declines in cognition and significant dose-related cognitive worsening.[11][12][13][14][15] In the EARLY trial, participants taking the 25 mg dose showed significant cognitive worsening at 3, 6, and 12 months compared to placebo.[12] |
| Neuropsychiatric Symptoms | Treatment-emergent psychiatric adverse events were numerically greater in the this compound groups compared to placebo and showed dose dependence.[16] | Associated with anxiety, sleep disturbances, and other neuropsychiatric treatment-emergent adverse events.[1][12] In the EARLY trial, neuropsychiatric side effects were 14.7% more likely in the 25 mg group compared to placebo.[1] |
| Hepatotoxicity | No significant hepatotoxicity was highlighted as a primary reason for discontinuation. | A significant concern, with elevated liver enzymes being a key reason for trial discontinuation.[1][4][11][14] In the EARLY trial, the absolute risk for elevated ALT and AST was 18.8% and 17.1%, respectively, for the 25 mg dose.[1] |
| Weight Changes | Associated with weight loss.[1][9][16] | Not reported as a prominent side effect. |
| Other Side Effects | Hair color changes.[9][10][16] | Diarrhea, cough, and urinary tract infections.[12] |
Experimental Protocols
The assessment of side effects for both this compound and atabecestat was a critical component of their clinical development programs. The methodologies employed in the key Phase 2/3 trials are outlined below.
This compound (AMARANTH and DAYBREAK-ALZ Trials)
The AMARANTH and DAYBREAK-ALZ trials were multicenter, randomized, double-blind, placebo-controlled studies.[9][17][18][19]
-
Patient Population: The AMARANTH trial enrolled patients with early Alzheimer's disease (mild cognitive impairment due to AD and mild AD dementia), while the DAYBREAK-ALZ trial focused on patients with mild AD dementia.[9][18][19]
-
Intervention: Patients were randomized to receive daily oral doses of this compound (20 mg or 50 mg) or a placebo.[9][18][19]
-
Safety Assessments: Safety and tolerability were evaluated through the monitoring and recording of all adverse events (AEs), serious adverse events (SAEs), vital signs, electrocardiograms (ECGs), and clinical laboratory tests (hematology, clinical chemistry, and urinalysis).[9] Psychiatric adverse events were specifically monitored.[9] Adherence to the treatment was also assessed.[9]
Atabecestat (EARLY Trial)
The EARLY trial was a randomized, double-blind, placebo-controlled, phase 2b/3 study.[14][15]
-
Patient Population: The trial enrolled amyloid-positive, cognitively normal participants at risk for developing Alzheimer's dementia.[14][15][20]
-
Intervention: Participants were randomized to receive daily oral doses of atabecestat (5 mg or 25 mg) or a placebo.[12][15]
-
Safety Assessments: The safety monitoring plan was extensive and included the collection of all treatment-emergent adverse events (TEAEs).[15] Particular attention was paid to hepatic safety, with regular monitoring of liver function tests.[14] Neuropsychiatric and cognitive adverse events were also key safety endpoints.[12][13][15] The study was prematurely terminated due to hepatic-related AEs.[14]
Visualizations
BACE1 Signaling Pathway and Inhibition
Caption: BACE1 cleavage of APP and inhibition by this compound and atabecestat.
General Experimental Workflow for Side Effect Assessment in BACE1 Inhibitor Clinical Trials
Caption: Generalized workflow for assessing side effects in clinical trials.
References
- 1. tandfonline.com [tandfonline.com]
- 2. digitalcommons.lindenwood.edu [digitalcommons.lindenwood.edu]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. alzforum.org [alzforum.org]
- 5. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adverse Neurologic Effect of BACE1 inhibitors in Alzheimer’s disease trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and Safety of this compound for Treatment of Early and Mild Alzheimer Disease: The AMARANTH and DAYBREAK-ALZ Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | ALZFORUM [alzforum.org]
- 11. Long-term safety and tolerability of atabecestat (JNJ-54861911), an oral BACE1 inhibitor, in early Alzheimer's disease spectrum patients: a randomized, double-blind, placebo-controlled study and a two-period extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. neurologytoday.aan.com [neurologytoday.aan.com]
- 13. Findings of Efficacy, Safety, and Biomarker Outcomes of Atabecestat in Preclinical Alzheimer Disease: A Truncated Randomized Phase 2b/3 Clinical Trial | Medicines Awareness Service [medicinesresources.nhs.uk]
- 14. researchgate.net [researchgate.net]
- 15. Findings of Efficacy, Safety, and Biomarker Outcomes of Atabecestat in Preclinical Alzheimer Disease: A Truncated Randomized Phase 2b/3 Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound [openinnovation.astrazeneca.com]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. Update on Phase III clinical trials of this compound for Alzheimer’s disease [astrazeneca.com]
- 19. Update on Phase 3 Clinical Trials of this compound for Alzheimer's Disease [prnewswire.com]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
Validating Lanabecestat's Mechanism of Action: A Comparative Guide to Novel BACE1 Inhibitor Assays
For Researchers, Scientists, and Drug Development Professionals
The inhibition of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) has been a cornerstone of therapeutic strategies aimed at mitigating the progression of Alzheimer's disease. BACE1 is the rate-limiting enzyme in the amyloidogenic pathway, initiating the cleavage of the amyloid precursor protein (APP) into amyloid-beta (Aβ) peptides, which subsequently aggregate to form the pathological plaques characteristic of Alzheimer's. Lanabecestat (AZD3293), a potent BACE1 inhibitor, demonstrated significant promise in preclinical and early clinical studies by effectively reducing Aβ levels. However, its development, along with that of other BACE1 inhibitors, was ultimately halted due to a lack of clinical efficacy in late-stage trials.
This guide provides an objective comparison of this compound's performance with other notable BACE1 inhibitors, including Verubecestat, Atabecestat, Elenbecestat, and Umibecestat. By examining their activity in novel assays and detailing the experimental protocols, we aim to provide a valuable resource for researchers validating the mechanism of action of next-generation BACE1 inhibitors and exploring new therapeutic avenues in Alzheimer's drug discovery.
Comparative Performance of BACE1 Inhibitors
The following tables summarize the quantitative data on the in vitro potency and clinical efficacy of this compound and its alternatives. This data is compiled from various preclinical and clinical studies to provide a comparative overview.
| Inhibitor | BACE1 Kᵢ (nM) | BACE2 Kᵢ (nM) | Selectivity (BACE2/BACE1) |
| This compound | 0.4[1] | 0.8[1] | 2 |
| Verubecestat | 1.9 | 1.4 | 0.7 |
| Atabecestat | 9.8[1] | 11 | 1.1 |
| Elenbecestat | 3.9 | 46 | 11.8 |
| Umibecestat | 11 | 30 | 2.7 |
| Kᵢ (inhibition constant) values represent the concentration of the inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates greater potency. |
| Inhibitor | Assay Type | Key Findings |
| This compound | In vitro enzymatic assay | Potent inhibitor of both BACE1 and BACE2.[1] |
| Phase I/II Clinical Trials | Dose-dependent reduction of Aβ40 and Aβ42 in plasma and cerebrospinal fluid (CSF).[2][3] | |
| Verubecestat | Preclinical models | Dose-dependent reduction of CSF and cortical Aβ40 and Aβ42. |
| Phase III Clinical Trial | Significant reduction of Aβ in the brain and CSF, but no cognitive or functional benefit. | |
| Atabecestat | Preclinical models | Potent, dose-dependent reduction of CSF and brain Aβ40 and Aβ42. |
| Phase IIb/III Clinical Trial | Terminated due to liver enzyme elevations.[4] | |
| Elenbecestat | Preclinical models | Significant lowering of brain Aβ levels. |
| Phase III Clinical Trial | Discontinued due to an unfavorable risk-benefit profile. | |
| Umibecestat | Preclinical models | Dose-dependent reduction in brain and CSF Aβ levels.[5][6] |
| Phase II/III Clinical Trial | Halted in preclinical Alzheimer's disease due to worsening cognitive function. |
Visualizing the Mechanism and Validation Workflow
To elucidate the complex processes involved in BACE1 inhibition and the validation of its mechanism of action, the following diagrams are provided.
References
- 1. Screening Techniques for Drug Discovery in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development Review of the BACE1 Inhibitor this compound (AZD3293/LY3314814) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Is It the Twilight of BACE1 Inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Steps: Proper Disposal Procedures for Lanabecestat
For researchers, scientists, and drug development professionals, the responsible management of investigational compounds like Lanabecestat is as crucial as the research itself. Adherence to proper disposal protocols is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. Since this compound was an investigational drug for Alzheimer's disease, its disposal falls under the stringent guidelines for pharmaceutical and chemical waste.[1][2] This guide provides essential, step-by-step information for the safe and compliant disposal of this compound and similar BACE1 inhibitors.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to consult the compound's Safety Data Sheet (SDS) for specific handling and safety information. While a specific, publicly available SDS for this compound is not provided, general precautions for potent pharmaceutical compounds should be strictly followed.
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear safety glasses with side shields or goggles.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat is mandatory to protect from spills.
-
Respiratory Protection: If handling the compound in powdered form or creating aerosols, a properly fitted respirator or use of a fume hood is necessary.
Step-by-Step Disposal Protocol for this compound
The disposal of investigational drugs like this compound must be handled as hazardous chemical waste.[3][4][5] These materials should not be disposed of in standard trash or down the drain. The primary and recommended method of disposal for pharmaceutical waste is incineration by a licensed hazardous waste facility.[4][5]
1. Waste Segregation and Containerization:
-
Do Not Mix Wastes: Segregate this compound waste from other waste streams to prevent unintended chemical reactions.
-
Use Compatible Containers: Collect all this compound waste (solid, liquid, and contaminated labware such as vials and syringes) in a designated, leak-proof, and sealable hazardous waste container.[3][6] The container must be compatible with the chemical properties of the waste.
-
Original Containers: Whenever possible, dispose of the substance in its original container, provided it is properly labeled and in good condition.[3]
2. Labeling Hazardous Waste:
-
Affix a Hazardous Waste Label: As soon as the first drop of waste is added, the container must be labeled with a "HAZARDOUS WASTE" tag.[3][6]
-
Complete Information: The label must be filled out completely and accurately, including:
-
The full chemical name: "this compound"
-
The accumulation start date.
-
The name of the Principal Investigator (PI) and the laboratory location (building and room number).[3]
-
3. In-Lab Waste Accumulation:
-
Satellite Accumulation Area (SAA): Store the sealed hazardous waste container in a designated SAA within the laboratory.[3][6] This area must be under the control of the laboratory personnel.
-
Keep Containers Closed: The waste container must remain tightly sealed at all times, except when adding waste.[6]
-
Weekly Inspections: The research team must inspect each container in the SAA weekly and document these inspections.[3]
4. Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): To initiate the disposal process, contact your institution's EHS department.[3][5]
-
Waste Pickup Request: Submit a chemical waste disposal request form as required by your institution.[3] EHS will then schedule a pickup of the hazardous waste.
-
Transportation and Final Disposal: EHS will transport the waste to a central accumulation area before it is sent to a licensed hazardous waste vendor for incineration, in compliance with EPA regulations.[3][4]
Quantitative Data for Hazardous Waste Management
The following table summarizes general quantitative guidelines for the accumulation of hazardous waste in a laboratory setting, which are applicable to the disposal of this compound.
| Parameter | Guideline |
| Maximum Hazardous Waste in SAA | 55 gallons of non-acute hazardous waste |
| Maximum Acutely Hazardous Waste in SAA | 1 quart of acutely hazardous waste |
| Full Container Removal from SAA | Within 3 days of the container becoming full |
| SAA Weekly Inspection Log | Must be maintained and available for review |
Experimental Workflow and Logical Relationships
The following diagram illustrates the standard workflow for the proper disposal of this compound in a laboratory setting. This process ensures safety and compliance from the point of generation to final disposal.
Caption: Workflow for the compliant disposal of this compound waste.
References
- 1. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
- 2. xtalks.com [xtalks.com]
- 3. research.cuanschutz.edu [research.cuanschutz.edu]
- 4. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 6. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for Handling Lanabecestat
For researchers, scientists, and drug development professionals engaged in work involving Lanabecestat, a comprehensive understanding of safety protocols and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) recommendations, operational handling, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, adherence to the following personal protective equipment guidelines is mandatory to minimize exposure and ensure personal safety.[1]
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical goggles or a full-face visor should be worn to protect against splashes or airborne particles.[1] |
| Hand Protection | Nitrile rubber or PVC gloves are recommended. It is important to note that breakthrough times can vary, so gloves should be changed regularly.[1] |
| Skin Protection | A laboratory coat or overalls must be worn to protect the skin from potential contact with the substance.[1] |
| Respiratory Protection | In situations where exposure to high levels of the material is likely, a particle filter such as EN143 fitted with a P-SL filter should be used.[1] |
General Hygiene and Handling Precautions
Strict adherence to general laboratory hygiene practices is crucial when working with this compound.
-
Eating, Drinking, and Smoking: These activities are strictly prohibited in the laboratory areas where this compound is handled.[1]
-
Contaminated Clothing: Any clothing that becomes contaminated should be removed immediately and laundered before reuse.[1]
-
Hand Washing: Hands and/or face should be washed thoroughly before breaks and at the end of a work shift.[1]
-
Post-Handling: After handling the product, remove PPE immediately. The outside of gloves should be washed before removal. As soon as possible, wash thoroughly and change into clean clothing.[1]
First Aid Measures
In the event of accidental exposure to this compound, the following immediate first aid measures should be taken:
| Exposure Route | First Aid Procedure |
| Eyes | Immediately flush with plenty of water for at least 15 minutes, keeping the eyelids open. Seek medical attention if symptoms arise and persist.[1] |
| Skin | Wash the affected area with soap and water for several minutes. Get medical attention if symptoms arise and persist.[1] |
Spill Management and Disposal
Proper management of spills and disposal of this compound waste is critical for laboratory safety and environmental protection.
Spill Management: In case of a spill, the area should be secured immediately. The spilled material needs to be contained and absorbed using a liquid-binding material like diatomite. The collected contaminated material must be placed in a designated chemical waste container for disposal according to local regulations. All surfaces and equipment that came into contact with the spill should be decontaminated by scrubbing with alcohol.
Disposal Protocol: The disposal of this compound and any associated materials must adhere to the Resource Conservation and Recovery Act (RCRA) and other relevant federal, state, and local regulations. Pharmaceutical waste should never be disposed of down the drain.
-
Segregation of Waste: At the point of generation, this compound waste must be separated from other waste streams. This includes unused or expired products, contaminated materials, and sharps.
-
Containerization:
-
Unused/Expired Vials and Syringes: Place intact vials and pre-filled syringes into a designated, properly labeled, puncture-proof hazardous waste container.
-
Contaminated Materials: Items such as gloves, bench paper, and wipes that have been in contact with this compound should be collected in a separate, clearly labeled plastic bag or container for chemical waste.
-
-
Storage: Store hazardous waste in a designated, secure area away from general laboratory traffic. This area should be well-ventilated, equipped with fire suppression systems, and have secondary containment.
-
Disposal: Arrange for the collection and disposal of hazardous waste through a licensed pharmaceutical waste disposal company. These companies are equipped to handle and transport hazardous materials in compliance with Department of Transportation (DOT) regulations and will ensure disposal via approved methods, typically high-temperature incineration. All disposal activities must be documented.
Experimental Workflow for Handling this compound
The following diagram outlines the logical workflow for safely handling this compound in a research setting.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
